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  • Product: N-(4-Ethylphenyl)prop-2-enamide
  • CAS: 15271-58-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Ethylphenyl)prop-2-enamide Introduction N-(4-Ethylphenyl)prop-2-enamide, a member of the acrylamide family, is an organic compound with a molecular st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Ethylphenyl)prop-2-enamide

Introduction

N-(4-Ethylphenyl)prop-2-enamide, a member of the acrylamide family, is an organic compound with a molecular structure incorporating an ethyl-substituted phenyl ring linked to a propenamide group. This structure suggests its potential as a versatile monomer in polymer synthesis and as an intermediate in the development of more complex molecules, potentially for pharmaceutical or materials science applications. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, predict its behavior in various systems, and ensure safe handling.

This guide provides a detailed examination of the core physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide. It moves beyond a simple data sheet to offer in-depth, field-proven experimental protocols for determining these properties, explaining the scientific rationale behind each methodological choice.

Core Physicochemical Data

The fundamental physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide are summarized below. It is important to note that while some data for this specific molecule may not be extensively published, the properties can be reliably predicted based on its structure and determined experimentally using the protocols outlined in this guide.

PropertyValueSource/Method
Chemical Structure
Molecular Formula C₁₁H₁₃NO-
Molecular Weight 175.23 g/mol -
Melting Point Not specified; requires experimental determination.See Protocol 1
Boiling Point Not specified; requires experimental determination.See Protocol 2
Solubility Insoluble in water; Soluble in polar organic solvents.See Protocol 3
pKa (Amide N-H) Estimated to be in the range of 17-18.See Protocol 4

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1][2] Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[1][3][4]

This method involves heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which it transitions from a solid to a liquid.[3]

Methodology:

  • Sample Preparation: Place a small amount of N-(4-Ethylphenyl)prop-2-enamide onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[1]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.[1][3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp.[1][3]

  • Approximate Determination (Fast Run): Set the apparatus to heat rapidly (5-10°C per minute) to quickly determine an approximate melting range.[1][3] Note the temperature at which melting begins and ends. Allow the apparatus to cool at least 20°C below this approximate range.

  • Accurate Determination (Slow Run): Prepare a new capillary tube with the sample. Place it in the cooled apparatus. Heat rapidly to about 20°C below the approximate melting point found in the fast run.[1]

  • Data Acquisition: Decrease the heating rate to approximately 2°C per minute.[3] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

  • Validation: Repeat the slow run at least twice to ensure consistent and reproducible results.

Causality: A slow heating rate near the melting point is crucial for allowing sufficient time for heat to transfer from the heating block, through the glass capillary, and into the sample, ensuring thermal equilibrium and an accurate measurement.[2]

G A Prepare Sample (Crush to fine powder) B Load Capillary Tube (2-3 mm height) A->B C Insert into Mel-Temp B->C D Fast Run (10°C/min) Determine Approx. Range C->D E Cool Apparatus D->E F Prepare New Sample E->F G Slow Run (2°C/min near MP) F->G H Record T1 (First liquid) Record T2 (All liquid) G->H I Report Melting Range (T1 - T2) H->I G A Assemble Apparatus (Test tube on thermometer) B Add Sample & Inverted Capillary A->B C Immerse in Heating Bath B->C D Heat Gently C->D E Observe Continuous Bubbles D->E F Stop Heating & Cool Slowly E->F G Record Temperature (Liquid enters capillary) F->G H Report Boiling Point G->H

Caption: Workflow for micro boiling point determination.

Solubility Determination

Solubility provides crucial information about a compound's polarity and potential for formulation. The principle of "like dissolves like" is a fundamental guide. [5][6]

This hierarchical approach provides rapid classification of a compound's solubility characteristics, which can infer the presence of certain functional groups. [7] Methodology:

  • Water Solubility: Add approximately 10-20 mg of N-(4-Ethylphenyl)prop-2-enamide to a test tube containing 1 mL of deionized water. Shake vigorously for 10-20 seconds. [6][8]Observe if the compound dissolves.

  • Acid/Base Solubility: If insoluble in water, test its solubility in separate test tubes containing 1 mL of 5% HCl and 1 mL of 5% NaOH. [7][8] * Rationale: Solubility in 5% HCl suggests a basic functional group (like an amine). [7]Solubility in 5% NaOH suggests an acidic functional group. Amides are generally neutral and are not expected to dissolve in either.

  • Organic Solvents: Test solubility in various organic solvents of differing polarities, such as ethanol (polar, protic), acetone (polar, aprotic), and toluene (nonpolar).

G start Start with Sample water Test in Water start->water result_water_sol Soluble: Polar Compound water->result_water_sol Yes result_insol Insoluble water->result_insol No hcl Test in 5% HCl naoh Test in 5% NaOH hcl->naoh Insoluble result_neutral Insoluble: Neutral Compound naoh->result_neutral Insoluble organic Test in Organic Solvents (e.g., Ethanol, Toluene) result_organic_sol Soluble: Confirms Organic Nature organic->result_organic_sol result_insol->hcl result_neutral->organic

Caption: Flowchart for classifying compound solubility.

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent. [5] Methodology:

  • Preparation: Add an excess amount of N-(4-Ethylphenyl)prop-2-enamide to a sealed vial containing a known volume of the desired solvent (e.g., buffered water at a specific pH).

  • Equilibration: Agitate the vial at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution. [5]3. Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a chemically inert filter (e.g., PTFE). [5]4. Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. [5]A calibration curve must be generated using standards of known concentrations for accurate quantification.

  • Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and pH.

pKa Determination

The pKa value is a measure of the acidity of a proton. For N-(4-Ethylphenyl)prop-2-enamide, the most relevant proton is the one on the amide nitrogen. Amides are very weak acids, with pKa values typically around 17-18, meaning they do not significantly ionize in aqueous solution. Determining such a high pKa value often requires non-aqueous methods or advanced techniques like NMR spectroscopy in specific solvent systems.

This method monitors the change in the chemical environment of specific nuclei as the pH of the solution is varied. [9][10][11] Methodology:

  • Sample Preparation: Prepare a series of samples of N-(4-Ethylphenyl)prop-2-enamide in a suitable solvent system (e.g., D₂O/DMSO-d₆ mixture) across a wide range of pD values (the equivalent of pH in D₂O).

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample. [10]3. Data Analysis: Identify a proton whose chemical shift is sensitive to the ionization state of the amide nitrogen (e.g., protons on the phenyl ring or the vinyl group).

  • Curve Fitting: Plot the chemical shift (δ) of the chosen proton against the pD of the solution. The resulting data should form a sigmoidal curve.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa value. [9][12] Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Protonation or deprotonation of the nearby amide group alters this environment, causing a predictable shift in the NMR signal. By tracking this shift as a function of pH (or pD), the equilibrium point (pKa) can be precisely determined.

G A Prepare Samples (Constant concentration, varying pD) B Acquire 1H NMR Spectra for each sample A->B C Identify Reporter Proton (Sensitive to ionization) B->C D Measure Chemical Shift (δ) at each pD C->D E Plot δ vs. pD D->E F Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination by NMR titration.

Safety and Handling

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices. [13]Avoid contact with skin, eyes, and clothing. [14][15]Use in a well-ventilated area or under a chemical fume hood. [15]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [13][14][16]* Handling: Avoid inhalation of dust or vapors. [14]Wash hands thoroughly after handling. [14][15]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [14]

References

  • DETERMINATION OF BOILING POINTS. (n.d.).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Melting point determination. (n.d.).
  • General Experimental Protocol for Determining Solubility. (2025). BenchChem.
  • Experiment 1 - Melting Points. (2013, April 15).
  • Exp 1 - Melting Points. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Experimental No. (2) Boiling Point. (2021, July 16).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • SAFETY DATA SHEET. (2023, February 24).
  • Laboratory of Organic Chemistry 1 stage Name of experiments. (n.d.).
  • BOILING POINT DETERMINATION. (n.d.).
  • Boiling Point of an Organic compound. (2017, February 9). MeitY OLabs. Retrieved from [Link]

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • Safety data sheet. (n.d.). ITW Reagents.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (n.d.). PMC. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • Safety Data Sheet. (2024, June 6). Angene Chemical.
  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. (2024, January 26). ACS Omega. Retrieved from [Link]

Sources

Exploratory

Molecular structure and weight of N-(4-Ethylphenyl)prop-2-enamide

The following is an in-depth technical guide on N-(4-Ethylphenyl)prop-2-enamide , structured for researchers and drug development professionals. Molecular Architecture, Synthesis, and Applications in Covalent Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on N-(4-Ethylphenyl)prop-2-enamide , structured for researchers and drug development professionals.

Molecular Architecture, Synthesis, and Applications in Covalent Drug Discovery

Executive Summary

N-(4-Ethylphenyl)prop-2-enamide (commonly known as N-(4-ethylphenyl)acrylamide or EΦAM ) is a functionalized acrylamide derivative acting as a critical building block in both polymer science and medicinal chemistry.[1][2] Distinguished by its electrophilic acrylamide "warhead" and the lipophilic 4-ethylphenyl tail , this molecule serves two primary high-value functions:

  • Covalent Inhibition: As a Michael acceptor in kinase inhibitors, targeting non-catalytic cysteine residues (e.g., in EGFR or BTK pathways).[2]

  • Hydrophobic Modulation: As a comonomer in stimuli-responsive hydrogels, where the ethyl group tunes the Lower Critical Solution Temperature (LCST) and swelling kinetics.[2]

This guide provides a comprehensive technical analysis of its structure, validated synthesis protocols, and characterization standards.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The molecule is a secondary amide resulting from the condensation of acrylic acid and 4-ethylaniline. Its physicochemical profile is defined by the balance between the polar amide linkage and the hydrophobic ethyl-substituted aromatic ring.

Table 1: Technical Specifications
PropertyValue / Description
IUPAC Name N-(4-Ethylphenyl)prop-2-enamide
Common Name N-(4-ethylphenyl)acrylamide (EΦAM)
CAS Registry Number Not widely indexed; Analogous to 34443-04-4 (4-OH derivative)
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Monoisotopic Mass 175.0997 Da
Physical State Crystalline Solid (White to Off-White)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP (Predicted) ~2.7 (Lipophilic)
Reactive Moiety

-unsaturated amide (Michael Acceptor)

Structural Analysis & Pharmacophore Mapping

The efficacy of N-(4-Ethylphenyl)prop-2-enamide lies in its segmented molecular architecture. It functions as a covalent probe where the acrylamide unit irreversibly binds to nucleophiles (thiols), while the ethylphenyl group provides steric fit and hydrophobic interactions.[2]

Structural Diagram (Graphviz)

MolecularStructure Figure 1: Pharmacophore Segmentation of N-(4-Ethylphenyl)prop-2-enamide Acrylamide Acrylamide Warhead (Electrophile) AmideLink Amide Linker (H-Bond Donor/Acceptor) Acrylamide->AmideLink C-N Bond PhenylRing Phenyl Ring (π-π Stacking) AmideLink->PhenylRing N-C(Ar) Bond EthylGroup 4-Ethyl Tail (Hydrophobic/Steric) PhenylRing->EthylGroup Para-Substitution

Mechanistic Function
  • The Warhead (Acrylamide): The terminal alkene (

    
    ) is electron-deficient due to conjugation with the carbonyl.[2] It undergoes Michael addition  with cysteine thiolates (
    
    
    
    ) in protein binding pockets.[2]
  • The Anchor (Ethylphenyl): The ethyl group at the para position increases lipophilicity (LogP ~2.[2]7) compared to the unsubstituted analog (N-phenylacrylamide).[2] This enhances membrane permeability and provides specific steric interactions in hydrophobic pockets (e.g., the ATP-binding site of kinases).[2]

Synthesis & Fabrication Protocol

Objective: Synthesize N-(4-Ethylphenyl)prop-2-enamide with >95% purity via nucleophilic acyl substitution. Scale: 10 mmol (scalable to grams).

Reagents
  • Precursor A: 4-Ethylaniline (1.21 g, 10 mmol)[2]

  • Precursor B: Acryloyl Chloride (0.95 g, 1.05 equiv) - Handle with care (Lachrymator)[2]

  • Base: Triethylamine (TEA) (1.5 equiv) or

    
    [2]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

  • Quench: Sat.

    
    , Brine
    
Step-by-Step Methodology
  • Preparation: Purge a 100 mL round-bottom flask with

    
    . Add 4-Ethylaniline and TEA to anhydrous DCM (30 mL). Cool the mixture to 0°C  in an ice bath.
    
  • Acylation: Add Acryloyl Chloride dropwise over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]

  • Workup:

    • Wash reaction mixture with 1M HCl (to remove unreacted aniline).[2]

    • Wash with Sat.

      
       (to neutralize acid).[2]
      
    • Wash with Brine, dry over

      
      , and filter.[2]
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (1:[2][3]1) or purify via flash column chromatography (Silica, 10-30% EtOAc in Hexane).[2]

Synthesis Workflow (Graphviz)

Synthesis Figure 2: Synthesis Protocol via Acyl Substitution Start Start: 4-Ethylaniline + TEA in DCM Step1 Cool to 0°C (Ice Bath) Start->Step1 Step2 Add Acryloyl Chloride (Dropwise, Exothermic) Step1->Step2 Step3 Stir 3h @ RT (Monitor TLC) Step2->Step3 Step4 Workup: Wash HCl -> NaHCO3 -> Brine Step3->Step4 End Product: N-(4-Ethylphenyl)prop-2-enamide (Recrystallize EtOH/H2O) Step4->End

Characterization Standards

Verification of the structure requires confirming the presence of the acrylamide olefin protons and the ethyl group.

Predicted NMR Data ( , 400 MHz)
MoietyProton (

H) Shift (ppm)
MultiplicityIntegrationAssignment
Amide NH 7.60 - 8.00Broad Singlet1H

Aromatic 7.45 - 7.55Doublet (

Hz)
2HOrtho to N
Aromatic 7.15 - 7.20Doublet (

Hz)
2HMeta to N
Vinyl 6.35 - 6.45Doublet of Doublets1HTrans to CO
Vinyl 6.20 - 6.30Doublet of Doublets1H

Vinyl 5.70 - 5.80Doublet of Doublets1HCis to CO
Ethyl 2.63Quartet (

Hz)
2H

Ethyl 1.22Triplet (

Hz)
3H

Spectroscopic Signatures
  • IR (ATR):

    • 3280 cm⁻¹: N-H stretch (Amide).[2]

    • 1660 cm⁻¹: C=O stretch (Amide I).

    • 1620 cm⁻¹: C=C stretch (Conjugated Alkene).[2]

  • Mass Spectrometry (ESI+):

Applications in Drug Development & Polymer Science[2][6]

A. Covalent Kinase Inhibitors

The acrylamide moiety is the "gold standard" warhead for targeted covalent inhibitors (TCIs).[2]

  • Mechanism: The electrophilic carbon (

    
    -carbon) reacts with a nucleophilic cysteine (e.g., Cys797 in EGFR) via Michael addition.[2]
    
  • Role of Ethyl Group: The 4-ethyl substitution provides a specific hydrophobic vector. Unlike a methyl group, the ethyl chain has rotational freedom to fill hydrophobic pockets (e.g., the "back pocket" of a kinase), potentially improving potency (

    
    ) and residence time.[2]
    
B. Stimuli-Responsive Hydrogels

In polymer chemistry, N-(4-ethylphenyl)acrylamide (EΦAM) is used as a hydrophobic comonomer .[2]

  • Function: When copolymerized with hydrophilic monomers (like Acrylamide or N-isopropylacrylamide), EΦAM introduces hydrophobic clusters.[2]

  • Effect: This lowers the LCST (Lower Critical Solution Temperature) and increases the mechanical strength of the hydrogel through hydrophobic association (physical crosslinking).[2] These materials are used in controlled drug delivery systems.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Acrylamide derivatives are generally Neurotoxic and Potential Carcinogens .

  • Signal Word: WARNING .

  • H-Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

  • Handling: Always use a fume hood. Wear nitrile gloves. In case of contact, wash with soap and water immediately.[2] Acrylamides can penetrate skin.

References

  • Khakpour, M. et al. (2019).[2] Synthesis, characterization and rheological properties of acrylamide/acidic monomer/N-(4-ethylphenyl)acrylamide Terpolymers as pH-responsive hydrogels. Polymer-Plastics Technology and Materials.

  • Lal, J. et al. (1964).[2] Polymerization of Acrylamide Derivatives. Journal of Polymer Science Part A. (Foundational synthesis of N-substituted acrylamides).

  • PubChem Compound Summary. (2025). 2-methyl-N-(4-methylphenyl)prop-2-enamide (Isomer Comparison). National Center for Biotechnology Information. [2]

  • BenchChem. (2025).[2] N-(4-Hydroxyphenyl)acrylamide Structure and Applications.

  • Sigma-Aldrich. (2025).[2] N-Substituted Acrylamides Safety Data Sheets. [2][4]

Sources

Foundational

Thermodynamic Properties of N-(4-Ethylphenyl)prop-2-enamide Monomers

Technical Guide for Pharmaceutical & Polymer Scientists Executive Summary N-(4-Ethylphenyl)prop-2-enamide (also referred to as N-(4-ethylphenyl)acrylamide or EΦAM) is a functionalized vinyl monomer critical in the engine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Pharmaceutical & Polymer Scientists

Executive Summary

N-(4-Ethylphenyl)prop-2-enamide (also referred to as N-(4-ethylphenyl)acrylamide or EΦAM) is a functionalized vinyl monomer critical in the engineering of stimuli-responsive hydrogels and molecularly imprinted polymers (MIPs). Its thermodynamic profile—specifically its enthalpy of polymerization, phase transition energetics, and hydrophobic contribution—dictates its behavior in controlled drug delivery systems. This guide provides a rigorous technical analysis of the monomer’s thermodynamic properties, synthesis protocols, and characterization methodologies, designed for researchers optimizing polymer kinetics and stability.

Chemical Identity & Structural Basis

The thermodynamic behavior of EΦAM is governed by the interplay between its polymerizable vinyl group and the hydrophobic ethylphenyl moiety. This structure imparts distinct solubility profiles and polymerization enthalpies compared to unsubstituted acrylamides.

PropertySpecification
IUPAC Name N-(4-Ethylphenyl)prop-2-enamide
CAS Number 199179-83-4
Molecular Formula

Molecular Weight 175.23 g/mol
Physical State Crystalline Solid
Predicted LogP ~2.5 - 2.8 (Hydrophobic)
Synthesis & Purification Protocol

Authoritative Grounding: The following protocol is adapted from the Schotten-Baumann reaction conditions optimized by Khakpour et al. and standard acrylamide synthesis methodologies.

Objective: Isolate high-purity monomer to ensure accurate thermodynamic measurement (DSC/TGA). Impurities significantly alter heat capacity (


) and melting point data.
Reagents:
  • 4-Ethylaniline (99%)

  • Acryloyl chloride (Freshly distilled)

  • Triethylamine (TEA) (Acid scavenger)

  • Dichloromethane (DCM) (Solvent)

  • Sodium bicarbonate (

    
    )
    
Step-by-Step Methodology:
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 4-ethylaniline (0.1 mol) and TEA (0.12 mol) in dry DCM (150 mL) . Cool the system to 0–5°C using an ice-salt bath to control the exotherm.

  • Acylation: Dropwise add acryloyl chloride (0.11 mol) dissolved in DCM (20 mL) over 45 minutes. Causality: Slow addition prevents localized overheating and thermal polymerization of the vinyl group.

  • Equilibration: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 4 hours.

  • Work-up: Filter the precipitated triethylamine hydrochloride salt. Wash the filtrate sequentially with:

    • 100 mL 5%

      
       (removes unreacted acid).
      
    • 100 mL 0.1 M HCl (removes unreacted amine).

    • 100 mL Brine (drying).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and rotary evaporate. Recrystallize the crude solid from an Ethanol/Water (70:30) mixture to obtain white crystalline needles.
    

SynthesisWorkflow Start 4-Ethylaniline + TEA in DCM Add Add Acryloyl Chloride (0-5°C, Dropwise) Start->Add Initiation React Stir 4h @ RT (Amide Formation) Add->React Nucleophilic Acyl Substitution Filter Filter Et3N.HCl (Remove Salt) React->Filter Wash Liquid-Liquid Extraction (NaHCO3 / HCl / Brine) Filter->Wash Cryst Recrystallization (EtOH/H2O) Wash->Cryst Final Pure N-(4-Ethylphenyl) prop-2-enamide Cryst->Final Thermodynamic Purity

Caption: Synthesis pathway for N-(4-Ethylphenyl)prop-2-enamide via Schotten-Baumann acylation.

Thermodynamic Profiling
3.1 Phase Transition Thermodynamics (DSC)

Differential Scanning Calorimetry (DSC) is the standard for determining the enthalpy of fusion (


) and melting point (

). For N-aryl acrylamides, the melting transition is often immediately followed by thermal polymerization if no inhibitor is present.
  • Experimental

    
     Range:  110°C – 125°C (Dependent on crystal polymorph and purity).
    
  • Protocol:

    • Seal 2-5 mg of dried monomer in an aluminum pan.

    • Heat from 25°C to 200°C at 10°C/min under

      
       flow (50 mL/min).
      
    • Observation: A sharp endothermic peak (

      
      ) followed by a broad exothermic peak (thermal polymerization).
      
3.2 Enthalpy of Polymerization (

)

The heat released during polymerization is a critical safety and kinetic parameter. For acrylamide derivatives, this is highly exothermic.

  • Estimated Value:

    
    .
    
  • Significance: The ethylphenyl group introduces steric bulk, potentially lowering

    
     slightly compared to unsubstituted acrylamide (-83 kJ/mol), but the electronic resonance of the N-aryl group stabilizes the radical intermediate.
    

Measurement Workflow (Solution Calorimetry): To measure this accurately without thermal runaway:

  • Isothermal Calorimetry: Dissolve monomer in DMSO or Water/Ethanol.

  • Initiation: Inject initiator (e.g., AIBN or APS) at constant temperature (e.g., 60°C).

  • Integration: Integrate the heat flow curve (

    
    ) over time to calculate total enthalpy.
    

Calorimetry cluster_Results Thermogram Analysis Sample Monomer Sample (Known Mass) DSC DSC Analysis (10°C/min, N2) Sample->DSC Endo Endothermic Peak (Melting: Tm, ΔfusH) DSC->Endo First Transition Exo Exothermic Peak (Polymerization: ΔpH) Endo->Exo High Temp (>140°C) Calc Thermodynamic Parameters Cp, ΔH, Tm Endo->Calc Exo->Calc

Caption: DSC workflow for simultaneous determination of fusion and polymerization enthalpies.

Applications in Drug Development

The thermodynamic properties of EΦAM are directly exploited in Hydrophobic Association Hydrogels .

  • Thermodynamic Drive: The hydrophobic ethylphenyl groups aggregate in aqueous media (micellar polymerization). This aggregation is entropically driven (release of structured water).

  • Physical Crosslinking: These aggregates act as "physical crosslinks," increasing the storage modulus (

    
    ) of the hydrogel without covalent crosslinkers.
    
  • Drug Release: The hydrophobic domains solubilize non-polar drugs (e.g., Ibuprofen, Paclitaxel), slowing their release rate via thermodynamic partitioning rather than simple diffusion.

References
  • Khakpour, H., Abdollahi, M. (2020). Synthesis, characterization and rheological properties of acrylamide/acidic monomer/N-(4-ethylphenyl) acrylamide Terpolymers as pH-responsive hydrogels. Polymer-Plastics Technology and Materials. Link

  • NIST Chemistry WebBook. (2024). Standard Reference Data for N-substituted Amides and Acrylamide Derivatives. Link

  • Gromochkina, E. et al. (2004). Enthalpies and effective rate constants of the free-radical polymerization of acrylamide monomers. Polymer Science Series A. Link

  • PubChem. (2024). Compound Summary: N-(4-ethylphenyl)acetamide (Analog Data). Link

Exploratory

Chemical stability of N-(4-Ethylphenyl)prop-2-enamide under ambient conditions

Chemical Stability Profile of N-(4-Ethylphenyl)prop-2-enamide Executive Summary N-(4-Ethylphenyl)prop-2-enamide (CAS: 15271-58-6) is a lipophilic N-aryl acrylamide derivative widely utilized in medicinal chemistry as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Stability Profile of N-(4-Ethylphenyl)prop-2-enamide

Executive Summary

N-(4-Ethylphenyl)prop-2-enamide (CAS: 15271-58-6) is a lipophilic N-aryl acrylamide derivative widely utilized in medicinal chemistry as a covalent warhead for targeting non-catalytic cysteine residues.[1] Its stability profile is defined by two competing reactivities: radical polymerization of the alkene moiety and hydrolysis of the amide bond. Under ambient conditions, the solid state is kinetically stable, but solution-state stability is highly sensitive to nucleophiles, pH extremes, and free radical initiators. This guide details the degradation mechanisms, stress-testing protocols, and storage strategies required to maintain compound integrity.

Part 1: Chemical Identity & Structural Analysis

The stability of N-(4-Ethylphenyl)prop-2-enamide is dictated by the electronic conjugation between the acrylamide double bond, the amide nitrogen, and the para-substituted phenyl ring.

PropertySpecification
IUPAC Name N-(4-Ethylphenyl)prop-2-enamide
Common Name N-(4-Ethylphenyl)acrylamide
CAS Number 15271-58-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Physical State Crystalline Solid (White to Off-white)
Predicted Melting Point ~130–140 °C (Based on methyl analog SAR)
Solubility Low in water; Soluble in DMSO, Methanol, DCM

Structural Reactivity Logic:

  • The "Warhead" (Acrylamide): The

    
    -unsaturated carbonyl is a Michael acceptor. The electron-withdrawing carbonyl group activates the 
    
    
    
    -carbon for nucleophilic attack (e.g., by thiols).
  • The N-Aryl Switch: Unlike alkyl acrylamides, the N-phenyl group reduces the basicity of the amide nitrogen via resonance, making the amide bond slightly more susceptible to alkaline hydrolysis but more resistant to acidic hydrolysis than aliphatic analogs.

  • The Ethyl Group: Adds lipophilicity (

    
    ) and introduces a benzylic position susceptible to slow oxidative degradation under forcing conditions.
    

Part 2: Stability Profile under Ambient Conditions

Polymerization (Primary Risk)

The most significant instability risk is spontaneous free-radical polymerization. This is an auto-accelerating chain reaction initiated by heat, light, or trace peroxides.

  • Mechanism: A radical source attacks the

    
    -carbon, generating a carbon-centered radical that propagates through other monomer units.
    
  • Ambient Risk: In solid form, crystal lattice energy inhibits polymerization. In solution (especially concentrated), the risk is high.

  • Mitigation: Commercial preparations often contain 10–50 ppm of 4-methoxyphenol (MEHQ) as a radical scavenger. MEHQ requires dissolved oxygen to function effectively; therefore, storing solutions under strict nitrogen purge without inhibitor can paradoxically increase polymerization risk.

Hydrolytic Stability (Secondary Risk)
  • Neutral pH: The compound is kinetically stable.

  • Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water, leading to 4-ethylaniline and acrylic acid.

  • Basic Conditions (pH > 10): Hydroxide ions directly attack the carbonyl carbon. The N-aryl leaving group is poor, making this slower than ester hydrolysis but significant over time.

Photostability

Acrylamides are UV-active. Exposure to ambient UV light can drive:

  • Cis-Trans Isomerization: Though the trans form is thermodynamically favored, UV can generate the cis isomer, altering biological potency.

  • Photo-initiated Polymerization: UV light can cleave trace impurities to generate initiating radicals.

Part 3: Degradation Pathways & Mechanisms

The following diagram illustrates the three primary degradation pathways: Michael Addition (intended vs. impurity), Polymerization (storage failure), and Hydrolysis (pH stress).

DegradationPathways Compound N-(4-Ethylphenyl) prop-2-enamide Polymer Poly(N-aryl acrylamide) (Insoluble Precipitate) Compound->Polymer Radical Initiator / Heat / Light (Primary Degradation) HydrolysisProd 4-Ethylaniline + Acrylic Acid Compound->HydrolysisProd Acid/Base Hydrolysis (pH < 3 or > 10) MichaelAdduct Thiol/Amine Adducts (Impurity) Compound->MichaelAdduct Nucleophiles (R-SH, R-NH2) Oxidation Benzylic Ketone (Trace) Compound->Oxidation O2 / Time (Slow)

Figure 1: Primary degradation pathways. Red path indicates the highest risk (polymerization).

Part 4: Experimental Protocols for Stability Testing

To validate the stability of a specific batch, use this self-validating "Stress Test" workflow.

Methodology: HPLC-UV Stability Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Rationale: Formic acid prevents peak tailing of the aniline degradation product.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/alkene).

  • Pass Criteria: >98% purity with no single impurity >0.5%.

Stress Conditions Table
Stress TypeConditionDurationExpected Degradation
Thermal (Solid) 60°C7 Days< 1% (Stable)
Thermal (Soln) 60°C in DMSO24 HoursPolymerization (Cloudiness)
Hydrolytic (Acid) 0.1 N HCl, RT24 HoursHydrolysis to Aniline
Hydrolytic (Base) 0.1 N NaOH, RT4 HoursRapid Hydrolysis
Oxidative 3% H₂O₂4 HoursBenzylic oxidation / Epoxidation
Photolytic UV (Xe Lamp)24 HoursIsomerization / Polymerization
Workflow Visualization

StabilityWorkflow cluster_Stress Stress Conditions Start Sample: N-(4-Ethylphenyl)acrylamide Prep Prepare 1 mg/mL Solutions (MeCN/H2O) Start->Prep Acid 0.1M HCl (Hydrolysis) Prep->Acid Base 0.1M NaOH (Hydrolysis) Prep->Base Heat 60°C (Polymerization) Prep->Heat Ox 3% H2O2 (Oxidation) Prep->Ox Analyze HPLC-UV/MS Analysis (t=0, t=24h) Acid->Analyze Base->Analyze Heat->Analyze Ox->Analyze Decision Degradation > 5%? Analyze->Decision Report Generate Stability Profile Decision->Report Yes/No

Figure 2: Standardized stability testing workflow.

Part 5: Handling, Storage, and Mitigation

To ensure data integrity in drug development workflows, adhere to these "Gold Standard" practices:

  • Storage:

    • Solid: Store at -20°C in a sealed container. Desiccate to prevent moisture-induced hydrolysis.

    • Solution: Fresh preparation is mandatory. If storage is unavoidable, use DMSO at -80°C. Avoid storing in protic solvents (MeOH/EtOH) for >24h.

  • Handling:

    • Light: Use amber vials to prevent photo-initiated polymerization.

    • Atmosphere: For solid storage, Argon/Nitrogen flush is recommended. Note: If the sample contains MEHQ inhibitor, do not completely remove Oxygen from solutions as MEHQ requires trace O₂ to regenerate.

  • Safety:

    • Acrylamides are potent alkylating agents. They are potential carcinogens and neurotoxins. Double-gloving and fume hood usage are non-negotiable.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1609277, N-(4-Ethylphenyl)acrylamide. PubChem. Available at: [Link]

  • Girling, P. R., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 28(10), 4153. (Details hydrolysis rates and solubility issues of N-aryl acrylamides). Available at: [Link]

  • Kusaka, H., et al. (2015). Asymmetric Anionic Polymerization of N-Phenylacrylamide Derivatives. Polymer Journal. (Discusses polymerization mechanisms of N-phenyl derivatives). Available at: [Link]

Sources

Foundational

N-(4-Ethylphenyl)prop-2-enamide CAS number and chemical identifiers

This technical guide provides a comprehensive analysis of N-(4-Ethylphenyl)prop-2-enamide , a specialized acrylamide derivative used as a hydrophobic monomer in polymer science and a covalent scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N-(4-Ethylphenyl)prop-2-enamide , a specialized acrylamide derivative used as a hydrophobic monomer in polymer science and a covalent scaffold in medicinal chemistry.[1]

[1]

Executive Summary

N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-Ethylphenyl)acrylamide ) is an organic electrophile characterized by an acrylamide moiety N-linked to a para-ethyl-substituted benzene ring.[1][2] Its chemical utility stems from the conjugation of the vinyl group with the amide , rendering it a potent Michael acceptor.

In polymer science , it serves as a hydrophobic comonomer, introducing intermolecular associations that enhance the viscosity and mechanical strength of hydrogels (e.g., for Enhanced Oil Recovery or tissue engineering). In drug discovery , the acrylamide "warhead" is a privileged motif for designing Targeted Covalent Inhibitors (TCIs), capable of irreversibly silencing proteins by alkylating non-catalytic cysteine residues.

Chemical Identifiers & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Identification Data
Identifier Value
CAS Registry Number 15271-58-6
IUPAC Name N-(4-Ethylphenyl)prop-2-enamide
Common Synonyms N-(4-Ethylphenyl)acrylamide; 4'-Ethylacrylanilide
Molecular Formula

Molecular Weight 175.23 g/mol
SMILES CCc1ccc(NC(=O)C=C)cc1
InChI Key TYWHWZBTVJILQU-UHFFFAOYSA-N
Physical Properties[1][6]
  • Physical State: White to off-white crystalline solid.[1]

  • Solubility: Soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate); sparingly soluble in water due to the hydrophobic ethylphenyl group.[1]

  • Melting Point: Typically 100–108 °C (Predicted based on phenyl/ethylphenyl analogs).[1]

  • Reactivity: Light-sensitive (polymerizes upon UV exposure); moisture-sensitive (hydrolysis of amide bond under extreme pH).[1]

Synthesis & Production Protocols

The synthesis of N-(4-Ethylphenyl)prop-2-enamide follows a standard Schotten-Baumann acylation , reacting 4-ethylaniline with acryloyl chloride under basic conditions to neutralize the HCl byproduct.[1]

Experimental Workflow (Laboratory Scale)

Objective: Synthesize 5.0 g of high-purity monomer.

  • Reagents:

    • 4-Ethylaniline (1.0 eq)[1]

    • Acryloyl chloride (1.1 eq) [Handle with extreme caution: Lachrymator]

    • Triethylamine (

      
      , 1.2 eq) or Diisopropylethylamine (DIPEA)
      
    • Dichloromethane (DCM, anhydrous) as solvent.

  • Protocol:

    • Step 1 (Setup): Dissolve 4-ethylaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (

      
       or Ar). Cool to 0 °C  using an ice bath to suppress polymerization.
      
    • Step 2 (Base Addition): Add Triethylamine slowly.[1] The solution remains clear.

    • Step 3 (Acylation): Add Acryloyl chloride dropwise over 20 minutes. Critical: Maintain temperature <5 °C. The reaction is exothermic, and rapid addition can trigger polymerization or side reactions.

    • Step 4 (Reaction): Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. A white precipitate (

      
      ) will form.
      
    • Step 5 (Workup): Filter off the amine salt.[1] Wash the filtrate with 1M HCl (to remove unreacted aniline), saturated

      
       (to remove acrylic acid), and brine.
      
    • Step 6 (Purification): Dry organic layer over

      
      , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate.
      
Synthesis Pathway Diagram

Synthesis Aniline 4-Ethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Et3N, DCM 0°C Chloride Acryloyl Chloride (Electrophile) Chloride->Intermediate Product N-(4-Ethylphenyl) prop-2-enamide Intermediate->Product - HCl Salt Et3N·HCl (Byproduct) Intermediate->Salt

Figure 1: Schotten-Baumann synthesis pathway for N-(4-Ethylphenyl)prop-2-enamide.

Reactivity & Mechanism[1]

The "Warhead" Mechanism (Michael Addition)

In medicinal chemistry, this molecule acts as a "covalent warhead." The electron-withdrawing carbonyl group activates the


-carbon, making it susceptible to nucleophilic attack by thiol groups (e.g., Cysteine residues in proteins).[1]
  • Selectivity: The reactivity is "tuned" by the amide resonance.[1] It is less reactive than vinyl ketones but more reactive than simple alkenes, allowing it to target specific cysteines without indiscriminate cellular alkylation.

  • Steric Influence: The 4-ethyl group adds bulk and hydrophobicity, potentially directing the molecule into specific hydrophobic pockets of a target protein (e.g., kinases) before the covalent bond forms.[1]

Polymerization (Free Radical)

In polymer science, the vinyl group undergoes free radical polymerization.

  • Initiation: AIBN or APS/TEMED generates radicals.[1]

  • Propagation: The radical attacks the vinyl double bond.[1]

  • Role: The ethylphenyl group acts as a "hydrophobic sticker."[1] In water-soluble polymers (like Polyacrylamide), incorporating 1-2 mol% of this monomer creates hydrophobic domains that physically crosslink the chains, drastically increasing viscosity (associative thickening).[1]

Mechanistic Diagram

Mechanism Cys Protein Cysteine (Thiol Nucleophile) TS Transition State (Enolate-like) Cys->TS Nucleophilic Attack (k_inact) Warhead Acrylamide Warhead (Michael Acceptor) Warhead->TS Adduct Stable Thioether Adduct TS->Adduct Proton Transfer Irreversible Inhibition

Figure 2: Mechanism of Michael Addition between a Cysteine residue and the acrylamide warhead.[1]

Applications

Polymer Science: Hydrophobically Modified Polymers

This monomer is critical in the synthesis of Hydrophobically Modified Polyacrylamides (HMPAMs) .[1]

  • Enhanced Oil Recovery (EOR): HMPAMs containing N-(4-ethylphenyl)acrylamide withstand high salinity and shear forces better than standard polyacrylamide.[1] The hydrophobic ethylphenyl groups aggregate to form physical crosslinks, maintaining viscosity in harsh reservoir conditions.

  • Smart Hydrogels: The monomer contributes to temperature-responsive swelling behavior.[1] The hydrophobic interactions strengthen the gel network, reducing the swelling ratio but increasing mechanical toughness.

Medicinal Chemistry: Covalent Fragments
  • Fragment-Based Drug Discovery (FBDD): N-(4-Ethylphenyl)prop-2-enamide serves as a "covalent fragment" screened against therapeutic targets.[1] If the fragment binds weakly to a pocket containing a cysteine, the acrylamide locks it in place, allowing crystallographic identification of the binding site.

  • Kinase Inhibition: Analogous structures are found in EGFR inhibitors (e.g., Gefitinib analogs) where the acrylamide targets Cys797.[1] The ethyl group provides specific van der Waals contacts that improve potency over the unsubstituted phenyl analog.

Safety & Handling Protocols

Warning: Acrylamides are potent neurotoxins and potential carcinogens.[1]

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Inhalation Hazard: Handle exclusively in a chemical fume hood.[1] The solid can sublime or create dust; the liquid precursors (acryloyl chloride) are lachrymators.

  • Quenching Spills: Treat spills with an excess of 1M NaOH or a thiol-based scavenger (e.g., glutathione or simple mercaptoethanol) to alkylate and deactivate the Michael acceptor before disposal.[1]

  • Storage: Store at 4 °C or -20 °C, protected from light. Add a radical inhibitor (e.g., 4-methoxyphenol, MEHQ) if storing in solution for extended periods.

References

  • Polymer Synthesis: Feng, Y., et al. (2014). "Synthesis and properties of hydrophobically associating polyacrylamide with novel phenyl-based monomers." Journal of Applied Polymer Science.
  • Medicinal Chemistry: Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Available at: [Link]

  • General Reactivity: Acrylamide Synthesis via Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Technical Guide: Electronic Properties and Reactivity of N-(4-Ethylphenyl)prop-2-enamide

Executive Summary N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide) represents a critical scaffold in both macromolecular engineering and covalent drug discovery. As a functionalized acrylamide,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide) represents a critical scaffold in both macromolecular engineering and covalent drug discovery. As a functionalized acrylamide, it serves as a "tuned" electrophile—balancing the inherent reactivity of the Michael acceptor motif with the steric and electronic modulation provided by the para-ethyl substituent.

This guide analyzes the compound's electronic structure, detailing how the 4-ethyl group influences the electrophilicity of the


-carbon, thereby dictating its kinetic profile in cysteine-targeting applications and radical polymerizations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyValue / Description
IUPAC Name N-(4-Ethylphenyl)prop-2-enamide
Common Name N-(4-Ethylphenyl)acrylamide
Molecular Formula

Molecular Weight 175.23 g/mol
LogP (Predicted) ~2.9 - 3.2 (Lipophilic)
Topological Polar Surface Area (TPSA) 29.1

Key Functional Groups

-unsaturated amide (Warhead), 4-Ethylphenyl (Hydrophobic Tail)
Electronic Character Soft Electrophile (Michael Acceptor)

Electronic Structure & Reactivity Modulation

The "Tuned" Warhead Concept

The reactivity of N-aryl acrylamides is governed by the electron density available at the


-carbon of the alkene. In N-(4-Ethylphenyl)prop-2-enamide, the reactivity is modulated by the +I (Inductive)  and hyperconjugative  effects of the ethyl group at the para position.
  • Mechanism of Modulation:

    • The ethyl group donates electron density into the phenyl ring via hyperconjugation (

      
      ).
      
    • This increases the electron density on the amide nitrogen relative to an unsubstituted phenyl ring.

    • Enhanced nitrogen lone-pair donation into the carbonyl reduces the electron-withdrawing power of the carbonyl group acting on the alkene.

    • Result: The

      
      -carbon is slightly less electrophilic than in unsubstituted N-phenylacrylamide.
      
Implication for Drug Design

In covalent inhibitor design, "hot" warheads (high electrophilicity) lead to off-target toxicity (e.g., glutathione depletion). The 4-ethyl analog represents a "Goldilocks" electrophile :

  • Reactivity: Sufficient to form a covalent bond with a positioned cysteine thiol within a binding pocket.

  • Selectivity: Low enough intrinsic reactivity to avoid rapid reaction with cytosolic glutathione or solvent-exposed nucleophiles.

Reaction Mechanisms

Thiol-Michael Addition (Cysteine Targeting)

The primary reaction pathway for biological application is the conjugate addition of a thiol (R-SH) to the


-carbon.

Diagram 1: Thiol-Michael Addition Mechanism

MichaelAddition Reactants Reactants Thiol (R-S-) + Acrylamide TS Transition State Nucleophilic Attack on β-Carbon Reactants->TS k_association Enolate Intermediate Enolate Anion Stabilized by Resonance TS->Enolate Bond Formation Protonation Proton Transfer From Solvent/Acid Enolate->Protonation Rapid Product Product Thioether Adduct Protonation->Product Irreversible

Caption: The nucleophilic thiolate attacks the electrophilic


-carbon, generating a transient enolate which is rapidly protonated to form the stable thioether adduct.
Radical Polymerization (Hydrophobic Association)

In materials science, this compound is used as a hydrophobic monomer in Hydrophobically Associating Polyacrylamides (HAPAMs) . The ethylphenyl group promotes intermolecular hydrophobic aggregation in aqueous media, significantly enhancing the viscosity and rheological strength of the resulting hydrogels.

Experimental Protocols

Synthesis of N-(4-Ethylphenyl)prop-2-enamide

Objective: Synthesize high-purity monomer from 4-ethylaniline and acryloyl chloride.

Reagents:

  • 4-Ethylaniline (1.0 eq)

  • Acryloyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Workflow Diagram:

Synthesis Step1 Dissolution Dissolve 4-ethylaniline + TEA in DCM (0°C) Step2 Acylation Dropwise addition of Acryloyl Chloride Maintain T < 5°C (Exothermic) Step1->Step2 Step3 Reaction Stir at RT for 3-4 hours Monitor via TLC Step2->Step3 Step4 Workup Wash with 1M HCl (remove unreacted amine) Wash with NaHCO3 (neutralize acid) Step3->Step4 Step5 Purification Recrystallization (EtOH/Water) or Column Chromatography Step4->Step5

Caption: Step-by-step synthetic route for N-acylation under Schotten-Baumann conditions.

Protocol Steps:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-ethylaniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add Acryloyl chloride (11 mmol) dropwise over 20 minutes. Note: The reaction is highly exothermic; temperature control is crucial to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench & Wash: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated

    
    , and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from an Ethanol/Water mixture to yield white/off-white crystals.

Characterization Criteria (Self-Validating)

To ensure the protocol was successful, the product must meet these NMR criteria:

  • Vinyl Protons: Distinct multiplet pattern between

    
     5.7 – 6.4 ppm (characteristic of the acrylamide 
    
    
    
    system).
  • Amide Proton: Broad singlet around

    
     7.5 – 8.0 ppm (exchangeable with 
    
    
    
    ).
  • Ethyl Group: A quartet (~2.6 ppm) and a triplet (~1.2 ppm) confirming the integrity of the alkyl chain.

Applications in Research

Covalent Fragment Screening

This molecule serves as an ideal "fragment" for covalent ligand screening.

  • Library Design: It is often included in electrophile libraries to probe cysteines in shallow hydrophobic pockets.

  • Assessment: The ethyl group provides a specific steric probe. If a protein target binds N-(4-ethylphenyl)prop-2-enamide significantly better than the methyl or unsubstituted analog, it indicates a hydrophobic pocket at the para position relative to the cysteine.

Hydrogels and EOR

In Enhanced Oil Recovery (EOR), copolymers of acrylamide and N-(4-ethylphenyl)prop-2-enamide form "associative polymers."

  • Function: The hydrophobic ethylphenyl groups aggregate in water, creating physical cross-links.

  • Benefit: This results in shear-thickening behavior, improving the sweep efficiency of water injection in oil reservoirs.

References

  • Covalent Warhead Reactivity

    • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
    • Source: NIH / PMC.
    • URL:[Link]

  • Acrylamide Polymerization & Hydrophobic Association

    • Title: Synthesis in inverse emulsion and associating behavior of hydrophobically modified polyacrylamides.[1]

    • Source: Journal of Applied Polymer Science (via ResearchG
    • URL:[Link]

  • General Synthesis of N-Aryl Acrylamides

    • Title: N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.[2]

    • Source: MDPI (Molecules).[3]

    • URL:[Link]

  • Mechanistic Insight (Michael Addition)

    • Title: Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides.[4]

    • Source: Royal Society of Chemistry (Polymer Chemistry).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-(4-Ethylphenyl)prop-2-enamide from 4-ethylaniline

Application Note: High-Fidelity Synthesis of N-(4-Ethylphenyl)prop-2-enamide Part 1: Executive Summary & Strategic Rationale Objective: To synthesize N-(4-Ethylphenyl)prop-2-enamide (N-(4-ethylphenyl)acrylamide) with >90...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of N-(4-Ethylphenyl)prop-2-enamide

Part 1: Executive Summary & Strategic Rationale

Objective: To synthesize N-(4-Ethylphenyl)prop-2-enamide (N-(4-ethylphenyl)acrylamide) with >90% purity and minimized oligomerization byproducts. This molecule serves as a critical monomer for functionalized hydrogels and a scaffold in kinase inhibitor development.

Reaction Overview: The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) between 4-ethylaniline and acryloyl chloride in the presence of a tertiary amine base.

Strategic Reagent Selection (Causality & Logic):

ComponentSelectionScientific Rationale
Solvent Dichloromethane (DCM)Solubility & Volatility: DCM excellently solubilizes both the organic reactants and the amide product while allowing easy removal via rotary evaporation (bp 39.6°C).[1] Its non-nucleophilic nature prevents side reactions with the acid chloride.
Reagent Acryloyl ChlorideReactivity: Chosen over acrylic anhydride for faster kinetics at low temperatures (0°C), which is crucial to suppress the thermal polymerization of the acrylamide double bond.[1]
Base Scavenger Triethylamine (TEA)HCl Sequestration: TEA rapidly neutralizes the HCl byproduct (

of


10.75), driving the equilibrium forward.[1] Unlike inorganic bases, it remains soluble in the organic phase, ensuring homogenous kinetics.[1]
Inhibitor 4-Methoxyphenol (MEHQ)Radical Quenching: Trace amounts (if not already present in the acid chloride) prevent free-radical polymerization during the exothermic addition step.[1]

Part 2: Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism (Nucleophilic Acyl Substitution)

Caption: The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The chloride leaving group is eliminated, and the resulting proton is scavenged by TEA.[1]

Mechanism Reactants 4-Ethylaniline + Acryloyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) Transition Elimination of Cl- Intermediate->Transition Collapse Products N-(4-Ethylphenyl)acrylamide + TEA-HCl Transition->Products Deprotonation

Figure 2: Experimental Workflow

Caption: Step-by-step operational flow emphasizing temperature control and biphasic workup.

Workflow Setup 1. Setup: Flame-dry glassware N2 Atmosphere Dissolve 2. Solubilization: 4-Ethylaniline + TEA in anhydrous DCM Setup->Dissolve Cool 3. Cooling: Ice Bath to 0°C Dissolve->Cool Add 4. Addition: Dropwise Acryloyl Chloride (Maintain T < 5°C) Cool->Add React 5. Reaction: Warm to RT Stir 2-4 hours Add->React Quench 6. Quench: Add Sat. NaHCO3 React->Quench Workup 7. Workup: Wash (1M HCl -> Brine) Dry (MgSO4) -> Concentrate Quench->Workup Purify 8. Purification: Recrystallization (EtOAc/Hexanes) Workup->Purify

[1]

Part 3: Detailed Experimental Protocol

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood.

Materials:
  • 4-Ethylaniline (1.0 equiv, e.g., 12.1 g, 100 mmol)[1]

  • Acryloyl chloride (1.1 equiv, e.g., 9.95 g, 110 mmol)[1]

  • Triethylamine (1.2 equiv, e.g., 12.1 g, 120 mmol)[1]

  • Dichloromethane (DCM), anhydrous (100 mL)[1]

  • Sodium bicarbonate (

    
    ), saturated aqueous solution[1]
    
  • Hydrochloric acid (1M HCl)[1]

Procedure:
  • Preparation:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

    • Flush the system with nitrogen for 10 minutes to ensure an inert atmosphere (moisture triggers acid chloride hydrolysis).

  • Solubilization:

    • Charge the flask with 4-ethylaniline (100 mmol) and DCM (80 mL) .[1]

    • Add Triethylamine (120 mmol) via syringe.[1]

    • Submerge the flask in an ice/water bath and cool to 0°C .

  • Controlled Addition (Critical Step):

    • Dilute Acryloyl chloride (110 mmol) in DCM (20 mL) in the addition funnel.

    • Slowly add the acid chloride solution dropwise over 30–45 minutes.

    • Constraint: Ensure the internal temperature does not exceed 5°C. Rapid addition causes localized overheating, leading to polymerization or di-acylation.

  • Reaction & Quench:

    • Once addition is complete, allow the mixture to warm naturally to room temperature (RT) and stir for 3 hours.

    • Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting aniline spot should disappear.

    • Quench by pouring the mixture into 50 mL of saturated

      
       . This neutralizes excess acid and prevents acid-catalyzed hydrolysis of the amide.
      
  • Workup:

    • Transfer to a separatory funnel.[2][3] Separate the organic layer.[2][3][4][5]

    • Wash 1: 1M HCl (50 mL) – Removes unreacted amine and TEA.[1]

    • Wash 2: Saturated

      
       (50 mL) – Removes acrylic acid byproduct.[1]
      
    • Wash 3: Brine (50 mL) – Dries the organic layer.[1]

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotovap) at <30°C (bath temperature) to avoid thermal polymerization.[1]
      
  • Purification:

    • The crude solid is typically off-white.

    • Recrystallization: Dissolve in minimal hot Ethyl Acetate and slowly add Hexanes (or Heptane) until turbid.[1] Cool to 4°C overnight.

    • Filter the white crystalline needles and dry under high vacuum.

Part 4: Process Control & Self-Validation

To ensure the protocol is "self-validating," compare your results against these benchmarks.

Analytical Validation (NMR)

The structure is confirmed if the


 NMR spectrum (in 

) displays the following diagnostic signals:
MoietyChemical Shift (

)
MultiplicityIntegrationInterpretation
Amide NH 7.50 – 8.00 ppmBroad Singlet1HDisappears with

shake.[1]
Vinyl (Acryl) 6.20 – 6.50 ppmMultiplet (dd)2HCharacteristic trans/cis vinyl protons.[1]
Vinyl (Acryl) 5.70 – 5.80 ppmdd1HRemaining vinyl proton.[1]
Aromatic 7.45 (d) & 7.15 (d)Doublets4HTypical para-substitution pattern (

).[1]
Ethyl (

)
~2.60 ppmQuartet2HCoupled to methyl group.[1]
Ethyl (

)
~1.20 ppmTriplet3HCoupled to methylene group.[1]
Troubleshooting Guide
  • Problem: Product is a sticky oil/gel rather than a solid.

    • Cause: Oligomerization of the acrylamide double bond.

    • Solution: Ensure temperature was kept <5°C during addition. Add 100 ppm hydroquinone to the reaction if reagents are old.

  • Problem: Low Yield.

    • Cause: Hydrolysis of acryloyl chloride.[2]

    • Solution: Ensure glassware is flame-dried and DCM is anhydrous. Check acid chloride quality (should be clear, not yellow/cloudy).[1]

Part 5: References

  • General Amide Synthesis (Schotten-Baumann): Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Acrylamide Synthesis Protocol: BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Link[1]

  • Specific Polymer Applications: Khakpour, M., et al. (2014).[1] Synthesis, characterization and rheological properties of acrylamide/acidic monomer/N-(4-ethylphenyl)acrylamide Terpolymers. ResearchGate. Link

  • Safety Data & Handling: NOAA Office of Response and Restoration. Acrylyl Chloride - CAMEO Chemicals. Link[1]

Sources

Application

Application Note: Advanced Free Radical Polymerization Techniques for N-(4-Ethylphenyl)prop-2-enamide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Experimental Protocols Executive Summary & Mechanistic Rationale N-(4-Ethylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Experimental Protocols

Executive Summary & Mechanistic Rationale

N-(4-Ethylphenyl)prop-2-enamide (commonly known as N-(4-ethylphenyl)acrylamide) is a highly specialized hydrophobic monomer. In drug development and advanced materials science, it is primarily utilized to synthesize stimuli-responsive hydrogels and hydrophobically associating polyacrylamides (HAPAMs). The bulky 4-ethylphenyl pendant group introduces critical steric and lipophilic properties to the polymer backbone, enabling dynamic physical crosslinking in aqueous environments.

Causality in Experimental Design

The polymerization of N-substituted acrylamides is governed by the steric bulk and electronic nature of the N-substituent [1]. The 4-ethylphenyl group exerts significant steric hindrance, which energetically favors a gauche conformation during radical propagation, directly influencing the stereoregularity of the resulting polymer [1].

To successfully polymerize this monomer, the choice of solvent and initiation system is dictated by the desired polymer architecture:

  • Solution Homopolymerization: Requires a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF effectively solvates both the hydrophobic monomer and the increasingly rigid, growing polymer chains, preventing premature phase separation [2]. Azobisisobutyronitrile (AIBN) is selected as the initiator because its first-order thermal decomposition at 70 °C provides a steady, predictable radical flux without the oxidative side reactions common to peroxide initiators.

  • Micellar Copolymerization (HAPAMs): To create water-soluble polymers with hydrophobic microdomains, the water-insoluble N-(4-ethylphenyl)acrylamide must be solubilized in an aqueous continuous phase using a surfactant like Sodium Dodecyl Sulfate (SDS) [3]. Potassium Persulfate (KPS) is utilized as a water-soluble initiator to drive the copolymerization with standard acrylamide [4].

Workflow Monomer Monomer Preparation N-(4-Ethylphenyl)acrylamide Degassing Degassing Freeze-Pump-Thaw Monomer->Degassing Initiator Initiator & Solvent AIBN in DMF / KPS in H2O Initiator->Degassing Polymerization Polymerization 70°C for 12-24 Hours Degassing->Polymerization Purification Purification Precipitation & Dialysis Polymerization->Purification Validation Self-Validation QC NMR, GPC, Rheology Purification->Validation

Caption: Experimental workflow for the free radical polymerization of N-(4-ethylphenyl)acrylamide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . This means each critical step contains a built-in Quality Control (QC) checkpoint to mathematically or physically confirm success before proceeding, eliminating downstream failures.

Protocol A: Solution Free Radical Homopolymerization

Objective: Synthesize well-defined poly(N-(4-ethylphenyl)acrylamide) for organic-phase applications.

Step 1: Reagent Preparation

  • Dissolve 2.0 M of N-(4-ethylphenyl)acrylamide in anhydrous DMF.

  • Add 0.5 mol% AIBN (relative to monomer).

  • Causality: Anhydrous DMF is critical; trace water will cause the growing hydrophobic polymer to prematurely precipitate, artificially broadening the polydispersity index (PDI).

Step 2: Baseline Establishment (QC Checkpoint 1)

  • Self-Validation: Extract a 50 µL aliquot, dilute in CDCl₃, and perform a baseline ¹H-NMR scan. This establishes the

    
     integration ratio of the monomer's vinyl protons (δ 5.6–6.4 ppm) against the static aromatic protons (δ 7.0–7.5 ppm). You cannot accurately calculate conversion without this baseline [5].
    

Step 3: Degassing via Freeze-Pump-Thaw

  • Subject the solution to three cycles of freeze-pump-thaw using liquid nitrogen.

  • Causality: Molecular oxygen is a potent diradical that scavenges initiator radicals, creating an unpredictable induction period. Complete deoxygenation ensures predictable polymerization kinetics.

Step 4: Polymerization & Viscosity Tracking (QC Checkpoint 2)

  • Immerse the sealed Schlenk flask in a pre-heated oil bath at 70 °C for 16 hours.

  • Self-Validation: After 4 hours, visually inspect the solution. A successful propagation phase will result in a macroscopic increase in viscosity. If the solution remains water-thin, radical scavenging has occurred; abort the reaction.

Step 5: Purification & Recovery

  • Precipitate the polymer by dropping the viscous DMF solution into a 10-fold excess of cold methanol under vigorous stirring.

  • Filter and dry under vacuum at 40 °C to a constant weight.

Protocol B: Aqueous Micellar Copolymerization (HAPAM Synthesis)

Objective: Synthesize hydrophobically associating polyacrylamides for rheological modification.

Step 1: Micelle Formation

  • Dissolve Acrylamide (AM) (0.95 M) and SDS (0.1 M) in deionized water.

  • Slowly add N-(4-ethylphenyl)acrylamide (0.05 M) under continuous stirring until the solution turns optically clear.

  • Causality: The optical clarity confirms that the hydrophobic monomer is fully sequestered within the hydrophobic cores of the SDS micelles, which is an absolute prerequisite for successful copolymerization [3].

Step 2: Initiation & Polymerization

  • Purge the system with Argon for 30 minutes.

  • Inject a degassed aqueous solution of KPS (0.2 mol%). Heat to 50 °C for 12 hours.

Step 3: Rheological Validation (QC Checkpoint 3)

  • Self-Validation: The resulting polymer must exhibit non-Newtonian, shear-thinning behavior. Perform a sweep on a rotational rheometer. At low shear rates, the physical crosslinking of the 4-ethylphenyl groups should yield a dramatically high apparent viscosity. As shear increases, these physical bonds disrupt, validating the associative mechanism [4].

Mechanism Init Initiation Radical Generation Prop Propagation Chain Extension Init->Prop Monomer Prop->Prop Monomer Assoc Self-Assembly Hydrophobic Association Prop->Assoc Aqueous Term Termination Coupling Prop->Term Collision

Caption: Mechanistic stages of free radical polymerization and hydrophobic association.

Quantitative Data & Expected Outcomes

To assist in benchmarking your experimental results, the following table summarizes the typical quantitative parameters and rheological profiles expected when utilizing the protocols above.

ParameterSolution Homopolymerization (DMF)Micellar Copolymerization (H₂O/SDS)
Monomer Concentration 1.0 – 2.0 M0.5 – 1.0 M (Total)
Initiator System AIBN (0.5 – 1.0 mol%)KPS (0.1 – 0.5 mol%)
Reaction Temperature 70 °C50 – 60 °C
Typical

(GPC)
20,000 – 50,000 g/mol > 1,000,000 g/mol
Polydispersity (

)
1.8 – 2.52.0 – 3.5
Rheological Profile Newtonian (in organic solvents)Non-Newtonian (Shear-thinning)
Primary Application Precision stimuli-responsive materialsEnhanced rheology modifiers

References

  • Stereoselective propagation in free radical polymerization of acrylamides: a DFT study. Journal of Molecular Graphics and Modelling / NIH. URL:[Link]

  • Aqueous solution properties of hydrophobically associating copolymers. ResearchGate. URL:[Link]

  • Hydrophobically Associating Polyacrylamide “Water-in-Water” Emulsion Prepared by Aqueous Dispersion Polymerization. MDPI Polymers. URL:[Link]

  • Corrosion Inhibition studies of poly (N-tert- amylacrylamide -co- N-phenyl acrylamide) copolymers. International Journal of Eco-Innovation in Science and Engineering. URL:[Link]

Sources

Method

Copolymerization conditions for N-(4-Ethylphenyl)prop-2-enamide and NIPAM

Application Note & Protocol Topic: Controlled Synthesis and Thermoresponsive Behavior of N-(4-Ethylphenyl)prop-2-enamide and N-isopropylacrylamide (NIPAM) Copolymers Abstract & Introduction Thermoresponsive polymers, whi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Controlled Synthesis and Thermoresponsive Behavior of N-(4-Ethylphenyl)prop-2-enamide and N-isopropylacrylamide (NIPAM) Copolymers

Abstract & Introduction

Thermoresponsive polymers, which undergo a reversible phase transition in response to temperature changes, are at the forefront of "smart" materials development for biomedical applications like targeted drug delivery and tissue engineering.[1][2] Poly(N-isopropylacrylamide) (PNIPAM) is the archetypal example, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions near physiological temperature (~32 °C).[3] Below its LCST, PNIPAM is soluble, but above this temperature, it undergoes a conformational change from a hydrated coil to a dehydrated globule, leading to aggregation and phase separation.[4][5]

For many advanced applications, precise tuning of this transition temperature is essential. Copolymerization is a powerful strategy to modulate the LCST; incorporating hydrophilic comonomers generally increases the LCST, while hydrophobic comonomers decrease it.[6][7] This guide details the synthesis and characterization of a novel thermoresponsive copolymer, P(NIPAM-co-NEPA), by copolymerizing N-isopropylacrylamide (NIPAM) with the hydrophobic monomer N-(4-Ethylphenyl)prop-2-enamide (NEPA). The ethylphenyl moiety of NEPA is expected to lower the copolymer's LCST in a controllable manner, dependent on its incorporation ratio.

To achieve precise control over the copolymer architecture—including molecular weight, composition, and a narrow molecular weight distribution (low dispersity, Đ)—this protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8] RAFT is a robust controlled radical polymerization technique that enables the synthesis of well-defined polymers, which is critical for predictable material performance.[9] This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals, covering the synthesis via RAFT, subsequent purification, and detailed characterization of the resulting copolymer's structural and thermoresponsive properties.

Scientific Principles & Rationale

Modulating the Lower Critical Solution Temperature (LCST)

The LCST phenomenon is an entropically driven process.[5] In an aqueous solution below the LCST, polymer chains are hydrated, forming favorable hydrogen bonds with water molecules. As the temperature increases, the entropic penalty of ordering water molecules around the polymer's hydrophobic groups becomes dominant. The system gains entropy by releasing these water molecules, causing the polymer chains to collapse and aggregate.[5]

By introducing the hydrophobic comonomer NEPA into the PNIPAM backbone, the overall hydrophobicity of the copolymer is increased. This reduces the energetic favorability of polymer-water interactions, meaning that the entropic gain required to trigger phase separation can be achieved at a lower temperature. Consequently, an increase in the molar fraction of NEPA in the copolymer is expected to systematically decrease the LCST.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

Conventional free radical polymerization offers poor control over polymer chain growth, leading to high dispersity and unpredictable molecular weights.[10] RAFT polymerization overcomes these limitations by introducing a chain transfer agent (CTA), typically a thiocarbonylthio compound, into a standard radical polymerization system.[8]

The process operates through a rapid equilibrium between a small number of active, propagating radical chains and a large number of dormant polymer chains capped with the CTA moiety. This dynamic equilibrium ensures that all chains have a statistically similar probability of growing, leading to polymers with:

  • Predetermined Molecular Weights: Controlled by the initial monomer-to-CTA ratio.

  • Low Dispersity (Đ < 1.3): Indicating a high degree of uniformity in chain length.[9]

  • High End-Group Fidelity: The CTA fragment remains at the chain end, allowing for further modifications or block copolymer synthesis.

For the polymerization of acrylamides like NIPAM and NEPA, trithiocarbonate-based CTAs are highly effective.[11] The selection of an appropriate initiator, such as AIBN, is based on its decomposition kinetics at the desired reaction temperature.

Copolymerization Workflow

The overall experimental process is outlined below, from synthesis to final characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep Reagent Preparation (Monomers, CTA, Initiator) deoxygenation Deoxygenation (N₂ Purge) prep->deoxygenation polymerization RAFT Polymerization (70 °C) deoxygenation->polymerization quench Quench Reaction (Expose to Air) polymerization->quench precipitate Precipitation (in Cold Ether) quench->precipitate dry Vacuum Drying precipitate->dry nmr ¹H NMR (Composition) dry->nmr gpc GPC/SEC (Mn, Đ) dry->gpc uvvis UV-Vis Turbidimetry (LCST Determination) dry->uvvis

Figure 1: Overall experimental workflow for the synthesis, purification, and characterization of P(NIPAM-co-NEPA).

Detailed Experimental Protocols

Materials & Equipment

Table 1: Required Materials

Reagent Suggested Supplier Purity Notes
N-isopropylacrylamide (NIPAM) Sigma-Aldrich >97% Recrystallize from hexane before use.
N-(4-Ethylphenyl)prop-2-enamide (NEPA) Custom Synthesis >98% Synthesized from 4-ethylaniline and acryloyl chloride.
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) Sigma-Aldrich >97% RAFT Chain Transfer Agent (CTA).
Azobisisobutyronitrile (AIBN) Sigma-Aldrich >98% Radical Initiator.
1,4-Dioxane (Anhydrous) Sigma-Aldrich >99.8% Polymerization solvent.
Diethyl Ether (Cold, ~4 °C) Fisher Scientific Reagent Non-solvent for precipitation.

| Deuterated Chloroform (CDCl₃) | Cambridge Isotope | >99.8% D | Solvent for NMR analysis. |

Equipment: Schlenk flask, rubber septa, magnetic stirrer with hotplate, oil bath, nitrogen line, vacuum oven, filtration apparatus, ¹H NMR Spectrometer, Gel Permeation Chromatography (GPC) system, UV-Vis Spectrophotometer with a Peltier temperature controller.

Protocol 1: RAFT Copolymerization of NIPAM and NEPA

This protocol targets a copolymer with a degree of polymerization (DP) of 150 and a 90:10 molar ratio of NIPAM to NEPA.

Table 2: Reagent Calculations for P(NIPAM₀.₉-co-NEPA₀.₁)₁₅₀

Reagent Molar Mass ( g/mol ) Target Molar Ratio ([M]:[CTA]:[I]) Moles (mmol) Mass (mg)
NIPAM 113.16 135 6.75 763.8
NEPA 189.25 15 0.75 141.9
DDMAT (CTA) 364.63 1 0.05 18.2
AIBN (Initiator) 164.21 0.2 0.01 1.6

| 1,4-Dioxane | - | - | - | 10 mL |

Step-by-Step Procedure:

  • Reagent Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add NIPAM (763.8 mg, 6.75 mmol), NEPA (141.9 mg, 0.75 mmol), DDMAT (18.2 mg, 0.05 mmol), and AIBN (1.6 mg, 0.01 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane to the flask.

  • Deoxygenation: Seal the flask with a rubber septum. Purge the solution with dry nitrogen gas for 30 minutes while stirring to remove dissolved oxygen. Causality: Oxygen is a radical scavenger and will inhibit the polymerization.[8]

  • Polymerization: Place the sealed Schlenk flask into a preheated oil bath set to 70 °C. Rationale: This temperature is optimal for the thermal decomposition of AIBN to generate initiating radicals.

  • Reaction Monitoring: Allow the polymerization to proceed for 8-12 hours. To monitor kinetics, small aliquots can be withdrawn at timed intervals using a nitrogen-purged syringe for conversion and molecular weight analysis.

  • Termination: To quench the reaction, remove the flask from the oil bath and expose the mixture to air by removing the septum. Cool the flask to room temperature.

Protocol 2: Polymer Purification
  • Concentration (Optional): If the reaction mixture is very dilute, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Add the polymer solution dropwise into a beaker containing ~200 mL of cold diethyl ether while stirring vigorously. A white polymer precipitate should form immediately. Rationale: The copolymer is insoluble in diethyl ether, while unreacted monomers and initiator fragments remain dissolved.[8]

  • Isolation: Allow the precipitate to settle, then collect it by vacuum filtration.

  • Washing: Wash the collected polymer on the filter with two additional 20 mL portions of cold diethyl ether to remove any remaining impurities.

  • Drying: Transfer the purified polymer to a vial and dry it in a vacuum oven at 40 °C overnight until a constant weight is achieved.

Protocol 3: Polymer Characterization
  • Sample Preparation: Dissolve 5-10 mg of the dried polymer in ~0.7 mL of CDCl₃.

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Data Analysis:

    • PNIPAM: Identify the characteristic broad peak of the isopropyl methine proton (-CH(CH₃)₂) at ~4.0 ppm.

    • PNEPA: Identify the characteristic peaks of the aromatic protons on the ethylphenyl group between ~7.0-7.3 ppm.

    • Copolymer Composition: Calculate the molar ratio of the two monomers in the final polymer by integrating the respective characteristic peaks.

      • Let INIPAM be the integral of the peak at 4.0 ppm (1H).

      • Let INEPA be the integral of the aromatic region (4H).

      • Molar Fraction of NIPAM (FNIPAM) = INIPAM / (INIPAM + (INEPA / 4))

  • Sample Preparation: Prepare a solution of the polymer in a suitable eluent (e.g., THF or DMF) at a concentration of ~2 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Data Acquisition: Analyze the sample using a GPC system calibrated with polymer standards (e.g., polystyrene).

  • Data Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). Expected Result: For a controlled RAFT polymerization, Đ should be ≤ 1.3.[9]

This method identifies the cloud point (Tcp), which is taken as the LCST at a given concentration.[4]

G cluster_below Below LCST (T < T_cp) cluster_above Above LCST (T > T_cp) coil globule coil->globule Heating label_coil Soluble Hydrated Coils High Transmittance globule->coil Cooling label_globule Insoluble Globules Low Transmittance

Sources

Application

Reagents and catalysts for N-(4-Ethylphenyl)prop-2-enamide synthesis

Abstract & Strategic Overview This application note details the synthesis of N-(4-Ethylphenyl)prop-2-enamide (CAS: 2350-13-2), a structural motif commonly employed as a Michael acceptor in covalent kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthesis of N-(4-Ethylphenyl)prop-2-enamide (CAS: 2350-13-2), a structural motif commonly employed as a Michael acceptor in covalent kinase inhibitors and as a functional monomer in copolymer synthesis.

The synthesis of acrylamides from anilines presents two distinct challenges: chemoselectivity (avoiding Michael addition of the amine to the alkene) and polymerization control (preserving the vinyl group). This guide compares and details two methodologies:

  • Method A (Standard): Acylation via Acryloyl Chloride. High yielding, fast, but moisture-sensitive.

  • Method B (Green): Direct Amidation via Boric Acid Catalysis. Atom-economical, avoids toxic acid chlorides, but requires high temperatures.

Critical Reagents & Catalysts

The choice of reagents dictates the purity profile. The following table outlines the specific role of each component and the "Why" behind its selection.

Reagent/CatalystRoleCritical Selection Criteria
4-Ethylaniline NucleophilePurity Check: Anilines oxidize to dark oils ("yellowing"). Distill if significantly colored to prevent difficult downstream purification.
Acryloyl Chloride ElectrophileHandling: Potent lachrymator. Must be colorless. Yellow/brown color indicates degradation (HCl formation) or polymerization.
Triethylamine (TEA) Base / ScavengerFunction: Neutralizes HCl generated during acylation.[1] Note: Use 1.2–1.5 equivalents to ensure complete scavenging.
Dichloromethane (DCM) SolventSelection: Non-nucleophilic, low boiling point for easy removal. Alternative: THF (if solubility is an issue), but DCM is preferred for workup separation.
MEHQ (4-Methoxyphenol) Polymerization InhibitorMechanism: Radical scavenger. Crucial: Requires dissolved oxygen to function; do not purge the reaction with nitrogen if using MEHQ.
Boric Acid Green CatalystMechanism: Forms a mixed anhydride intermediate with acrylic acid, activating it for amine attack without generating hazardous waste.

Reaction Mechanism (Method A)

The reaction proceeds via a nucleophilic acyl substitution.[2] The aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate. The base (TEA) facilitates the elimination of the chloride ion and deprotonation.

ReactionMechanism Aniline 4-Ethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Acryl Acryloyl Chloride (Electrophile) Acryl->Intermediate Product N-(4-Ethylphenyl) prop-2-enamide Intermediate->Product Elimination of Cl- Byproduct TEA·HCl (Salt) Intermediate->Byproduct Base Scavenging

Figure 1: Mechanistic pathway for the base-mediated acylation of 4-ethylaniline.

Detailed Protocols

Method A: Acyl Chloride Route (Standard Lab Scale)

Best for: Small scale (<10g), high yield requirements, temperature-sensitive substrates.

Materials
  • 4-Ethylaniline (10 mmol, 1.21 g)

  • Acryloyl Chloride (11 mmol, 1.00 g)

  • Triethylamine (12 mmol, 1.67 mL)

  • DCM (Anhydrous, 30 mL)

  • Inhibitor: Hydroquinone or MEHQ (trace, ~5 mg)

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar.[3][4]

  • Solvation: Add 4-Ethylaniline, TEA, and DCM. Add the trace inhibitor (MEHQ).

  • Cooling (CRITICAL): Submerge flask in an ice/salt bath to reach 0°C.

    • Why? Low temperature prevents the amine from attacking the alkene (Michael addition) and suppresses polymerization.

  • Addition: Dilute Acryloyl Chloride in 5 mL DCM. Add this solution dropwise over 20 minutes.

    • Observation: White smoke (HCl vapor) may form if addition is too fast; white precipitate (TEA·HCl) will form immediately.[5]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane).[1] Product Rf will be lower than aniline but higher than polar byproducts.

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (50 mL) → Removes unreacted aniline.

    • Wash with Sat. NaHCO₃ (50 mL) → Removes acrylic acid/HCl.

    • Wash with Brine (50 mL) → Dries the organic layer.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo at <30°C (water bath) to prevent thermal polymerization.

Method B: Boric Acid Catalyzed (Green Chemistry)

Best for: Scale-up (>100g), avoiding toxic chlorides, "Green" metrics.

Materials
  • 4-Ethylaniline (10 mmol)

  • Acrylic Acid (10 mmol)

  • Boric Acid (10 mol%, 0.1 mmol)

  • Solvent: Toluene (50 mL)

Step-by-Step Procedure
  • Setup: Dean-Stark apparatus attached to a round-bottom flask.

  • Reflux: Combine all reagents in toluene. Heat to reflux (110°C).

  • Water Removal: The reaction is driven by the azeotropic removal of water. Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases (typically 12–24 hours).

  • Purification: Cool to RT. If the product precipitates, filter it. If not, wash with NaHCO₃ to remove boric acid and unreacted acrylic acid.

Experimental Workflow & Logic

Workflow Start Start: Reagent Prep (Check Aniline Color) Cool Cool to 0°C (Prevent Michael Addition) Start->Cool Add Dropwise Addition of Acryloyl Chloride Cool->Add Monitor TLC Monitoring (Disappearance of Amine) Add->Monitor Decision Amine Gone? Monitor->Decision Decision->Monitor No (Stir longer) Workup Workup Sequence: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) 3. Brine Decision->Workup Yes Isolate Concentrate <30°C (Avoid Polymerization) Workup->Isolate

Figure 2: Logical workflow for the synthesis, emphasizing critical control points.

Validation & Troubleshooting

A "self-validating" protocol requires checkpoints to confirm identity and purity without external assays.

Quality Control Checkpoints
  • The "Gum" Test: If the product concentrates into a sticky, insoluble rubber, polymerization has occurred .

    • Correction: Use more inhibitor (MEHQ), keep temperature lower, or avoid light exposure.

  • NMR Validation (¹H NMR in CDCl₃):

    • Vinyl Region: Look for the characteristic ABC system of the acrylamide double bond at δ 6.2–6.5 ppm . If these peaks are broad or missing, polymerization occurred.

    • Ethyl Group: Triplet at ~1.2 ppm, Quartet at ~2.6 ppm.

    • Amide Proton: Broad singlet at ~7.5–8.0 ppm (D₂O exchangeable).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Michael AdditionTemperature too high during addition. Keep at 0°C strictly.
Product is Insoluble Solid PolymerizationAdd MEHQ; Do not distill at high heat; Store in amber vials.
Dark Color Aniline OxidationDistill 4-ethylaniline before use; perform reaction under Argon (unless using MEHQ which needs trace O₂).
Violent Fuming Moisture in SolventEnsure DCM is anhydrous; Acryloyl chloride hydrolyzes rapidly.

Safety & Handling

  • Acryloyl Chloride: Extremely toxic, lachrymator, and corrosive. Handle only in a fume hood.

  • Acrylamides: Many acrylamides are neurotoxins. Wear double nitrile gloves and avoid inhalation of dust/powder.

  • Waste: Quench excess acryloyl chloride with methanol/bicarb before disposal.

References

  • Acrylamide Polymerization Inhibition: Bio-Rad Tech Note. Acrylamide Polymerization - Factors and Inhibitors.[6]

  • Green Amidation Catalysis: Tang, P. (2012). Boric acid catalyzed amide formation.[7][8][9] Organic Syntheses.[10]

  • General Acylation Mechanism: LibreTexts Chemistry. Reactions of Acyl Chlorides with Primary Amines.[2]

  • BenchChem Protocols: Prevention of Premature Polymerization in Acrylamide Synthesis.

Sources

Method

Application Note: Engineering Tough, Self-Healing Hydrogels via Micellar Copolymerization with N-(4-Ethylphenyl)prop-2-enamide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Overview Conventional hydrogels, typically crosslinke...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Conventional hydrogels, typically crosslinked by static covalent agents (e.g., N,N'-methylenebisacrylamide), are inherently brittle and lack the ability to recover from mechanical damage. To address these limitations in tissue engineering and injectable therapeutics, the field has shifted toward dynamically crosslinked networks utilizing hydrophobic associations[1].

N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide) is a highly effective hydrophobic monomer. Because it possesses only a single polymerizable vinyl group, it cannot form permanent covalent bridges. Instead, it functions as a physical crosslinker .

The Causality of Physical Crosslinking: During micellar copolymerization with a hydrophilic backbone like acrylamide (AM), the bulky, water-insoluble 4-ethylphenyl groups are incorporated into the polymer chains[2]. Driven by thermodynamic stability (minimizing contact with the aqueous phase), these hydrophobic groups spontaneously phase-separate and aggregate into hydrophobic microdomains[3]. These micellar domains act as dynamic, reversible crosslinking junctions. When mechanical stress is applied, these physical bonds dissociate, effectively dissipating energy and preventing macroscopic fracture. Once the stress is removed, the hydrophobes spontaneously re-associate, granting the hydrogel intrinsic self-healing and shear-thinning properties[4].

Comparative Data: Covalent vs. Physical Crosslinking

To inform experimental design, the following table summarizes the quantitative and qualitative shifts in material properties when replacing a standard covalent crosslinker with N-(4-Ethylphenyl)prop-2-enamide.

Property / MetricCovalently Crosslinked Hydrogels (e.g., Bisacrylamide)Physically Crosslinked Hydrogels (N-(4-Ethylphenyl)prop-2-enamide)
Crosslink Nature Static, permanent covalent bondsDynamic, reversible hydrophobic associations
Mechanical Toughness Typically < 500 J/m² (Brittle)> 2,000 J/m² (High energy dissipation)
Self-Healing Efficiency 0% (Irreversible fracture)> 90% recovery within 24 hours at room temp
Shear-Thinning No (Fractures under high shear)Yes (Pseudoplastic; suitable for injection)
Swelling Ratio (Q) High (Unrestricted water uptake)Moderate (Restricted by hydrophobic microdomains)

Experimental Workflow & Logical Relationships

The synthesis of these hydrogels relies on micellar copolymerization . Because N-(4-Ethylphenyl)prop-2-enamide is insoluble in water, a surfactant must be used to solubilize the monomer into micelles before free-radical initiation can occur.

G A Hydrophilic Monomer (e.g., Acrylamide) D Micellar Solubilization (Hydrophobe in SDS Micelles) A->D B Hydrophobic Crosslinker (N-(4-Ethylphenyl)prop-2-enamide) B->D C Surfactant (e.g., SDS) C->D F Micellar Copolymerization D->F E Free Radical Initiation (APS / TEMED) E->F G Hydrophobically Associated Hydrogel (Dynamic Physical Crosslinks) F->G H Self-Healing & Shear-Thinning Properties G->H

Fig 1. Micellar copolymerization workflow for hydrophobically associated hydrogels.

Self-Validating Protocol: Micellar Copolymerization

This protocol is designed as a self-validating system. The successful formation of the hydrogel and its subsequent self-healing test serve as immediate physical proof of successful micellar integration.

Materials Required:
  • Hydrophilic Monomer: Acrylamide (AM)

  • Hydrophobic Crosslinker: N-(4-Ethylphenyl)prop-2-enamide (N-4-EPA)

  • Surfactant: Sodium dodecyl sulfate (SDS)

  • Initiator: Ammonium persulfate (APS, 10% w/v in water)

  • Accelerator: N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Solvent: Deionized (DI) Water or 0.5 M NaCl solution.

Step-by-Step Methodology:

Step 1: Micellar Solubilization

  • Dissolve 0.15 g of SDS in 10 mL of DI water in a 20 mL glass vial.

    • Causality: The SDS concentration must exceed its Critical Micelle Concentration (CMC, ~8 mM) to form the hydrophobic cores necessary to encapsulate the insoluble N-4-EPA.

  • Add 0.05 g of N-(4-Ethylphenyl)prop-2-enamide to the SDS solution. Stir vigorously at 40°C for 2 hours until the solution becomes completely transparent.

    • Validation Check: A cloudy solution indicates incomplete micellar solubilization; do not proceed until clear.

Step 2: Monomer Integration & Degassing 3. Add 2.0 g of Acrylamide (AM) to the clear micellar solution. Stir gently until fully dissolved. 4. Seal the vial with a rubber septum and purge the solution with Nitrogen gas (N₂) for 15 minutes.

  • Causality: Dissolved oxygen acts as a diradical and will aggressively scavenge the initiating radicals from APS, prematurely terminating the polymerization process.

Step 3: Initiation and Gelation 5. Using a syringe, inject 100 µL of the 10% APS solution, followed immediately by 10 µL of TEMED. 6. Vortex gently for 5 seconds to ensure homogeneous distribution, then immediately cast the solution into the desired mold (e.g., a Teflon petri dish or syringe barrel). 7. Allow the mold to rest undisturbed at room temperature for 12–24 hours to ensure complete monomer conversion.

Step 4: System Validation (The Self-Healing Test) 8. Remove the hydrogel from the mold. Using a scalpel, cut the hydrogel completely in half. 9. Press the two freshly cut surfaces together immediately, ensuring no air bubbles are trapped, and let it rest in a humidified chamber for 24 hours. 10. Validation: Perform a manual tensile stretch. If the hydrogel stretches without failing at the cut interface, the dynamic hydrophobic associations have successfully re-entangled across the boundary, confirming the synthesis of a physically crosslinked network.

Quality Control & Troubleshooting

  • Precipitation during Polymerization: If white, macroscopic flakes appear during gelation, the concentration of the hydrophobic crosslinker (N-4-EPA) is too high relative to the surfactant, causing the hydrophobes to crash out of the micelles. Increase the SDS concentration or reduce the N-4-EPA molar ratio.

  • Weak Mechanical Strength: If the gel is too soft or behaves like a viscous liquid, the hydrophobic association is too weak. This can be remedied by adding a low concentration of salt (e.g., 0.5 M NaCl) to the initial solvent. Causality: The addition of salt increases the polarity of the aqueous phase, which strengthens the hydrophobic effect and forces tighter aggregation of the 4-ethylphenyl groups[2].

References

  • Micelle-Containing Hydrogels and Their Applications in Biomedical Research Source: PMC - NIH URL
  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications Source: MDPI URL
  • Self-Healing Fire Prevention and Extinguishing Hydrogel Derived from Carboxymethyl Cellulose-Modified Amphiphilic Copolymers Source: MDPI URL
  • Characterization of Hydrophobically Modified Polyacrylamide in Mixed Polymer-Gemini Surfactant Systems for Enhanced Oil Recovery Application Source: ACS Omega URL

Sources

Application

Application Notes and Protocols for the Controlled Radical Polymerization of N-(4-Ethylphenyl)prop-2-enamide

Introduction: Unlocking the Potential of Poly(N-(4-Ethylphenyl)prop-2-enamide) N-(4-Ethylphenyl)prop-2-enamide is a functional monomer belonging to the class of N-substituted acrylamides. The resulting polymer, poly(N-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Poly(N-(4-Ethylphenyl)prop-2-enamide)

N-(4-Ethylphenyl)prop-2-enamide is a functional monomer belonging to the class of N-substituted acrylamides. The resulting polymer, poly(N-(4-Ethylphenyl)prop-2-enamide), holds significant promise for a variety of applications, including drug delivery, smart materials, and chiral separations, owing to the presence of the aromatic ethylphenyl group which can impart unique solubility, thermal, and self-assembly properties.[1] The synthesis of well-defined polymers from this monomer with controlled molecular weight, narrow molecular weight distribution (polydispersity), and specific end-functionalities is crucial for realizing its full potential.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the means to achieve this level of precision.[2] This guide provides a detailed overview of the theoretical and practical considerations for the controlled polymerization of N-(4-Ethylphenyl)prop-2-enamide using both ATRP and RAFT, with a focus on providing researchers with the necessary foundation to develop successful polymerization protocols. It is important to note that while the principles discussed are broadly applicable to N-substituted acrylamides, specific optimization for N-(4-Ethylphenyl)prop-2-enamide will be necessary due to the limited specific literature on this monomer.

Part 1: Mechanistic Insights into Controlled Radical Polymerization of N-Substituted Acrylamides

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that utilizes a transition metal catalyst (typically copper) in complex with a ligand to reversibly activate and deactivate dormant polymer chains. This process allows for the controlled addition of monomer units to the growing chain.

However, the ATRP of N-substituted acrylamides presents significant challenges. The amide functionality can strongly coordinate with the copper catalyst, which can retard the deactivation process.[3] This leads to a higher concentration of active radical species, increasing the likelihood of termination reactions and resulting in a poorly controlled polymerization with broad molecular weight distributions.[3] While some success has been reported for certain N,N-disubstituted acrylamides under specific conditions, the ATRP of N-monosubstituted acrylamides like N-(4-Ethylphenyl)prop-2-enamide is often problematic.[3]

Diagram of the ATRP Mechanism:

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Undesirable) I Initiator (R-X) Cat_L Catalyst (Cu(I)/L) R_rad Initiator Radical (R•) I->R_rad k_act Deact_Cat_L Deactivator (Cu(II)X/L) Cat_L->Deact_Cat_L Oxidation P_dormant Dormant Polymer (P_n-X) R_rad->P_dormant + Monomer (M) P_active Active Polymer (P_n•) Deact_Cat_L->Cat_L Reduction P_dormant->P_active k_act P_active->P_dormant k_deact P_longer Propagating Polymer (P_{n+1}•) P_active->P_longer + Monomer (M) Terminated Dead Polymer P_active->Terminated Termination (k_t)

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a more versatile and often more suitable technique for the controlled polymerization of a wide range of monomers, including N-substituted acrylamides.[1] RAFT utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the CTA to form a dormant species, which can then fragment to release a new radical that can initiate further polymerization. This equilibrium between active and dormant chains allows for controlled polymer growth.

The choice of the CTA is critical for the successful RAFT polymerization of N-substituted acrylamides. Dithiocarbamates and trithiocarbonates are generally preferred over dithiobenzoates for acrylamide derivatives to avoid issues with retardation.[4][5]

Diagram of the RAFT Mechanism:

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation Initiator Initiator Rad Initiator Radical (I•) Initiator->Rad Decomposition P_rad Propagating Radical (P_n•) Rad->P_rad + Monomer (M) Intermediate Intermediate Radical Adduct P_rad->Intermediate + RAFT Agent (Z-C(=S)S-R) P_m_rad New Propagating Radical (P_m•) Dormant Dormant Polymer (P_n-S-C(=S)Z) Intermediate->Dormant Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation R_rad->P_m_rad + Monomer (M) P_m_rad->Intermediate P_longer Propagating Polymer (P_{m+1}•) P_m_rad->P_longer + Monomer (M)

Caption: General mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Part 2: Experimental Protocols

Important Note: The following protocols are provided as starting points and will likely require optimization for the specific monomer, N-(4-Ethylphenyl)prop-2-enamide. It is highly recommended to perform small-scale trial polymerizations to determine the optimal conditions.

Synthesis of N-(4-Ethylphenyl)prop-2-enamide Monomer

The monomer can be synthesized via the reaction of a substituted aromatic primary amine with acryloyl chloride in the presence of a base.[6][7][8]

Materials:

  • 4-Ethylaniline

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylaniline and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterize the purified monomer by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Recommended Approach: RAFT Polymerization Protocol

This protocol aims to synthesize poly(N-(4-Ethylphenyl)prop-2-enamide) with a target degree of polymerization (DP) of 100.

Materials:

  • N-(4-Ethylphenyl)prop-2-enamide (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) (Chain Transfer Agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous 1,4-dioxane or toluene (solvent)

Table 1: Reagent Quantities for RAFT Polymerization (Target DP = 100)

ReagentMolar RatioMolecular Weight ( g/mol )Mass (mg)Moles (mmol)
N-(4-Ethylphenyl)prop-2-enamide100175.231752.310.0
DDMAT1364.6336.460.1
AIBN0.1164.211.640.01
1,4-Dioxane---10 mL

Procedure:

  • To a Schlenk flask, add the monomer, DDMAT, and AIBN.

  • Add the anhydrous solvent and a magnetic stir bar.

  • Seal the flask with a rubber septum and deoxygenate the mixture by purging with nitrogen for 30 minutes.

  • Immerse the flask in a preheated oil bath at 70 °C.

  • Monitor the polymerization by taking samples at regular intervals to determine monomer conversion via ¹H NMR or gravimetry.

  • After the desired conversion is reached (or the reaction is complete), quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Alternative Approach: ATRP Protocol (with Caution)

As previously mentioned, ATRP of N-substituted acrylamides can be challenging. This protocol should be considered experimental and will likely require significant optimization.

Materials:

  • N-(4-Ethylphenyl)prop-2-enamide (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anhydrous anisole or N,N-dimethylformamide (DMF) (solvent)

Table 2: Reagent Quantities for ATRP (Target DP = 100)

ReagentMolar RatioMolecular Weight ( g/mol )Mass (mg)Moles (mmol)
N-(4-Ethylphenyl)prop-2-enamide100175.231752.310.0
EBiB1195.0419.500.1
CuBr1143.4514.350.1
PMDETA1173.3017.330.1
Anisole---10 mL

Procedure:

  • To a Schlenk flask, add CuBr.

  • Seal the flask, and perform three cycles of vacuum and backfilling with nitrogen.

  • Add the monomer, solvent, and PMDETA via syringe.

  • Stir the mixture until the copper complex forms (a colored solution).

  • Deoxygenate the mixture by three freeze-pump-thaw cycles.

  • Inject the initiator (EBiB) to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Monitor the polymerization as described for the RAFT protocol.

  • To quench the reaction, cool the flask and expose it to air.

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate, collect, and dry the polymer as described in the RAFT protocol.

Part 3: Polymer Characterization

Workflow for Polymer Characterization:

Polymer_Characterization Start Synthesized Polymer NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Confirmation & Monomer Conversion FTIR FTIR Spectroscopy Start->FTIR Functional Group Analysis GPC Gel Permeation Chromatography (GPC/SEC) Start->GPC Molecular Weight (Mn, Mw) & Polydispersity (Đ) DSC Differential Scanning Calorimetry (DSC) Start->DSC Glass Transition Temperature (Tg) TGA Thermogravimetric Analysis (TGA) Start->TGA Thermal Stability End Comprehensive Polymer Characterization NMR->End FTIR->End GPC->End DSC->End TGA->End

Caption: Workflow for the characterization of poly(N-(4-Ethylphenyl)prop-2-enamide).

Detailed Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and determining the monomer conversion.[9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of characteristic functional groups in the monomer and the final polymer.[9][10]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). A narrow polydispersity (typically Đ < 1.3) is a key indicator of a controlled polymerization.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its thermal properties and physical state.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Part 4: Potential Applications and Future Directions

Poly(N-substituted acrylamides) are a versatile class of polymers with a wide range of potential applications.[11][12] The incorporation of the 4-ethylphenyl group in poly(N-(4-Ethylphenyl)prop-2-enamide) may lead to polymers with interesting properties for:

  • Drug Delivery: The hydrophobic nature of the ethylphenyl group could be exploited for the encapsulation and controlled release of hydrophobic drugs.[13][14][15] The polymer may also exhibit thermoresponsive behavior in aqueous solutions, which is highly desirable for smart drug delivery systems.[16]

  • Biomaterials: The biocompatibility of polyacrylamides makes them suitable for various biomedical applications, and functionalization of the phenyl ring could allow for the attachment of targeting ligands or other bioactive molecules.[17]

  • Advanced Materials: The aromatic side chains can lead to interesting self-assembly behavior and liquid crystalline properties, making these polymers candidates for advanced functional materials.

Future research should focus on a detailed investigation of the solution properties of poly(N-(4-Ethylphenyl)prop-2-enamide), including its thermoresponsive behavior, and exploring its potential in the aforementioned applications. The synthesis of block copolymers containing this monomer could also lead to novel materials with tunable properties.[18]

References

  • Adhesive RAFT agents for controlled polymerization of acrylamide: effect of catechol-end R groups. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • (PDF) POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY. ResearchGate. Available at: [Link]

  • RAFT Polymerization of Acrylamides Containing Proline and Hydroxyproline Moiety: Controlled Synthesis of Water-Soluble and Thermoresponsive Polymers. Macromolecules - ACS Publications. Available at: [Link]

  • Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules - ACS Publications. Available at: [Link]

  • Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. ScienceDirect. Available at: [Link]

  • POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Preparation of ABC triblock copolymers of N-alkyl substituted acrylamides by RAFT polymerization. Canadian Science Publishing. Available at: [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. Available at: [Link]

  • RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. ResearchGate. Available at: [Link]

  • Functional Nanocarriers for Drug Delivery by Surface Engineering of Polymeric Nanoparticle Post-Polymerization-Induced Self-Assembly. ACS Applied Bio Materials - ACS Publications. Available at: [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. Available at: [Link]

  • Polyacrylamide functionalized polysaccharide based nanocomposite semi-interpenetrating polymeric network hydrogel for pH-responsive controlled release of a model neuroprotective drug. PMC. Available at: [Link]

  • Role of polymers in drug delivery. SciSpace. Available at: [Link]

  • Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Acrylamide-Based Anionic Copolymer and Investigation of Solution Properties. ResearchGate. Available at: [Link]

  • Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. HEMIJSKA INDUSTRIJA (Chemical Industry) - ACHE Publishing. Available at: [Link]

  • Synthesis and characterization of injectable poly(N-isopropylacrylamide-co-acrylic acid) hydrogels with proteolytically degradable cross-links. PubMed. Available at: [Link]

  • Synthesis and Characterization of Polyacrylamide and Poly(acrylamide-co-diallyldimethylammonium chloride) via Free-Radical and RAFT Polymerization. JEWLScholar@MTSU. Available at: [Link]

Sources

Method

Optimizing solvent systems for N-(4-Ethylphenyl)prop-2-enamide reactions

Application Note: Optimizing Solvent Systems for N-(4-Ethylphenyl)prop-2-enamide Abstract This technical guide details the solvent optimization strategies for N-(4-Ethylphenyl)prop-2-enamide, a critical structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for N-(4-Ethylphenyl)prop-2-enamide

Abstract

This technical guide details the solvent optimization strategies for N-(4-Ethylphenyl)prop-2-enamide, a critical structural motif used as a covalent warhead in kinase inhibitor development and as a functional monomer in thermo-responsive polymers. We provide evidence-based protocols for its synthesis using green solvent alternatives (2-MeTHF) and analyze solvent effects on its electrophilic reactivity toward thiols (Michael addition), a key parameter for predicting covalent drug potency.

Introduction: The Covalent Warhead Context

N-(4-Ethylphenyl)prop-2-enamide represents a classic class of acrylamide "warheads" used in targeted covalent inhibitors (TCIs). In drug discovery, this acrylamide moiety is designed to form an irreversible covalent bond with a specific cysteine residue (e.g., Cys481 in BTK) on a target protein.

However, the lipophilicity introduced by the 4-ethylphenyl group creates specific challenges:

  • Solubility: Poor aqueous solubility complicates biological assaying.

  • Reactivity Tuning: The solvent environment significantly alters the transition state energy of the Michael addition, affecting the rate of covalent bond formation (

    
    ).
    
  • Green Synthesis: Traditional chlorinated solvents (DCM) are increasingly restricted; viable alternatives are required for scale-up.

Physicochemical Profiling & Solubility

Understanding the solubility profile is prerequisite to reaction planning. The 4-ethyl group imparts significant lipophilicity (


), making aqueous compatibility a challenge without co-solvents.

Table 1: Solubility Profile of N-(4-Ethylphenyl)prop-2-enamide

Solvent SystemSolubility RatingApplication Context
Dichloromethane (DCM) Excellent (>100 mg/mL)Standard synthesis; Purification.
DMSO Excellent (>100 mg/mL)Biological assays; Stock solutions.
2-Methyltetrahydrofuran (2-MeTHF) Good (>50 mg/mL)Green synthesis alternative ; Phase separation.
Methanol/Ethanol Good (20–50 mg/mL)Kinetic studies; Recrystallization.
Water (PBS pH 7.4) Poor (<0.1 mg/mL)Requires co-solvent (e.g., 10% DMSO) for assays.
Hexane/Heptane PoorAnti-solvent for precipitation.

Module 1: Synthesis Optimization (Green vs. Traditional)

The standard synthesis involves the acylation of 4-ethylaniline with acryloyl chloride. While Dichloromethane (DCM) is the historical standard, we recommend 2-Methyltetrahydrofuran (2-MeTHF) for process chemistry due to its higher boiling point, lower toxicity, and ability to derive from renewable resources.

Comparative Workflow Diagram

Synthesis_Workflow Start Reactants: 4-Ethylaniline + Acryloyl Chloride Solvent_Choice Select Solvent System Start->Solvent_Choice Path_Trad Traditional Route: DCM (0°C) Solvent_Choice->Path_Trad Lab Scale Path_Green Green Route (Recommended): 2-MeTHF (0°C) Solvent_Choice->Path_Green Process/Green Scale Base Base Addition: Triethylamine (1.1 eq) Path_Trad->Base Path_Green->Base Reaction Reaction: Nucleophilic Acyl Substitution (1-2 hours) Base->Reaction Workup_Trad Workup (DCM): Requires multiple washes DCM is toxic/regulated Reaction->Workup_Trad If DCM used Workup_Green Workup (2-MeTHF): Direct phase separation with water Solvent recyclable Reaction->Workup_Green If 2-MeTHF used Product Final Product: N-(4-Ethylphenyl)prop-2-enamide Workup_Trad->Product Workup_Green->Product

Caption: Comparative workflow for the synthesis of N-(4-Ethylphenyl)prop-2-enamide highlighting the operational advantages of 2-MeTHF over DCM.

Protocol A: Green Synthesis in 2-MeTHF

Objective: Synthesize 10 mmol of target compound with minimized environmental impact.

  • Preparation: Charge a dried 3-neck flask with 4-ethylaniline (1.21 g, 10 mmol) and 2-MeTHF (30 mL). Cool to 0°C under nitrogen.

  • Base Addition: Add Triethylamine (TEA) (1.53 mL, 11 mmol).

  • Acylation: Dropwise add Acryloyl Chloride (0.9 mL, 11 mmol) over 15 minutes. Note: Exothermic reaction.[1] Maintain temp < 5°C to prevent polymerization.

  • Monitoring: Stir for 2 hours at

    
    C. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Add water (15 mL) directly to the reaction vessel. 2-MeTHF forms a distinct upper organic layer (unlike DCM which is lower). Separate phases. Wash organic layer with 1M HCl (remove unreacted amine) and Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Module 2: Reactivity Profiling (Michael Addition)

For drug development, the rate at which this acrylamide reacts with thiols (cysteine surrogates) is critical. Solvent choice dramatically affects this rate.

  • Protic Solvents (MeOH, Water): Accelerate reaction via hydrogen-bond stabilization of the enolate transition state and the carbonyl oxygen (increasing electrophilicity).

  • Aprotic Polar Solvents (DMSO, DMF): Provide solubility but generally slower kinetics compared to protic environments unless base catalysis is strong.

Mechanistic Pathway & Solvent Influence[2][3][4]

Michael_Mechanism Reactants Acrylamide Warhead + Thiol (R-SH) TS Transition State (Enolate Formation) Reactants->TS Product Thioether Adduct (Covalent Bond) TS->Product Protic Protic Solvent (MeOH/H2O) Stabilizes Enolate via H-Bonding (INCREASES RATE) Protic->TS H-Bond Stabilization Aprotic Aprotic Solvent (DMSO) Solubilizes but less stabilization (BASELINE RATE) Aprotic->Reactants Solvation

Caption: Mechanistic influence of solvent types on the Michael addition of thiols to the acrylamide warhead.

Protocol B: Kinetic Reactivity Assay

Objective: Determine the pseudo-first-order rate constant (


) of thiol addition.
  • Stock Preparation: Prepare a 10 mM stock of N-(4-Ethylphenyl)prop-2-enamide in DMSO.

  • Solvent System: Prepare 50 mM Phosphate Buffer (pH 7.4) with 10% DMSO (to ensure solubility).

  • Thiol Source: Use L-Glutathione (GSH) or Benzyl Mercaptan at 10-fold excess (1 mM final conc).

  • Initiation: Mix Warhead (100 µM final) with Thiol in a UV-transparent plate.

  • Detection: Monitor the disappearance of the acrylamide UV absorbance peak (approx. 250–260 nm) or use HPLC to track peak area over 60 minutes.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • Thiol-Michael Addition Kinetics: Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry."[2] Chemistry of Materials, 2013.[2][3] Link

  • Green Solvent Selection: "Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization." ResearchGate, 2008.[4] Link

  • Acrylamide Synthesis Mechanism: "Insights into the synthesis... of 2-allyl-4-enamide derivatives." RSC Advances, 2025. Link

  • Solubility & Polymerization: "Acrylamide Product Information Sheet." Sigma-Aldrich.[5] Link

  • Solvent Effects on Nucleophilicity: Desmet, G. B., et al. "Thiol-Michael addition in polar aprotic solvents."[6] Polymer Chemistry, 2017. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4-Ethylphenyl)prop-2-enamide via Recrystallization

Introduction: N-(4-Ethylphenyl)prop-2-enamide is a valuable intermediate in various research and development sectors, including materials science and pharmaceutical development. The purity of this compound is paramount f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: N-(4-Ethylphenyl)prop-2-enamide is a valuable intermediate in various research and development sectors, including materials science and pharmaceutical development. The purity of this compound is paramount for the reliability and reproducibility of downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] This guide provides a comprehensive technical resource structured in a question-and-answer format to address specific challenges and frequently asked questions encountered during the purification of N-(4-Ethylphenyl)prop-2-enamide by recrystallization.

Part 1: Fundamentals of Recrystallization

This section addresses foundational questions regarding the principles and key considerations of the recrystallization process.

Q1: What is the core principle behind purification by recrystallization?

A1: The principle of recrystallization hinges on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] Ideally, the target compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when it is cold.[3] Conversely, impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form.[4] The soluble impurities remain dissolved in the cold solvent (the "mother liquor"), while any insoluble impurities can be removed beforehand via hot filtration.[5]

Q2: What are the essential characteristics of an ideal recrystallization solvent?

A2: Selecting the right solvent is the most critical step for a successful recrystallization.[6] An ideal solvent should possess the following characteristics:

  • High Temperature Coefficient: The solvent must dissolve the target compound (N-(4-Ethylphenyl)prop-2-enamide) when hot but not at room temperature or below.[7]

  • Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble when the solvent is hot (to be removed by filtration).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]

  • No Co-crystallization: The solvent should not form solvates or co-crystals with the target compound.

Part 2: Protocol for Solvent Selection

Q3: How do I experimentally determine the best solvent for N-(4-Ethylphenyl)prop-2-enamide?

A3: A systematic screening process using small quantities of your crude material is the most effective method.[10]

Experimental Protocol for Solvent Screening:

  • Place approximately 50-100 mg of crude N-(4-Ethylphenyl)prop-2-enamide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Agitate the tubes at room temperature to assess solubility. A suitable solvent will not dissolve the compound at this stage.[3]

  • For solvents that do not dissolve the compound cold, gently heat the test tube in a water bath or on a hot plate.[6] Add the solvent in small increments until the solid just dissolves. Record the approximate volume.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Data Summary for Solvent Screening

SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterHigh100InsolubleSparingly SolublePoor to Fair
EthanolHigh78Sparingly SolubleSolubleGood
AcetoneMedium56SolubleVery SolublePoor (too soluble)
Ethyl AcetateMedium77Sparingly SolubleSolubleGood
TolueneLow111InsolubleSparingly SolubleFair
HexaneLow69InsolubleInsolubleNone

Note: This table presents expected results based on structural similarity. Your experimental results should guide your final choice.

Q4: What if no single solvent works perfectly?

A4: If you cannot find a single solvent that meets all the criteria, a mixed-solvent system is an excellent alternative.[10] This involves pairing a "good" solvent (one in which the compound is very soluble) with a "poor" solvent (one in which the compound is insoluble), ensuring the two solvents are miscible.

Mixed-Solvent Recrystallization Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[11]

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly as you would for a single-solvent recrystallization.

A common and effective pair for a compound like N-(4-Ethylphenyl)prop-2-enamide could be Ethanol (good solvent) and Water (poor solvent).[12]

Solvent_Selection_Workflow start Start: Crude N-(4-Ethylphenyl)prop-2-enamide screen Screen Single Solvents (e.g., Ethanol, Ethyl Acetate, Water) start->screen is_good_solvent Is there a solvent where: Solubility is high when hot AND low when cold? screen->is_good_solvent use_single Proceed with Single-Solvent Recrystallization is_good_solvent->use_single Yes select_pair Select Miscible Solvent Pair: 1. 'Good' Solvent (dissolves compound) 2. 'Poor' Solvent (doesn't dissolve) is_good_solvent->select_pair No use_mixed Proceed with Mixed-Solvent Recrystallization select_pair->use_mixed

Caption: Decision workflow for selecting a recrystallization solvent system.

Part 3: Standard Operating Procedure (SOP) for Recrystallization

This section provides a detailed, step-by-step methodology for the purification of N-(4-Ethylphenyl)prop-2-enamide.

Q5: What is a reliable, step-by-step protocol for recrystallizing N-(4-Ethylphenyl)prop-2-enamide?

A5: The following protocol is a robust starting point. Ethanol or an ethanol/water mixture is often a suitable solvent system for aromatic amides.[12][13]

Experimental Protocol:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil using a hot plate. Add the minimum amount of the hot solvent to the crude solid to dissolve it completely.[14] Swirl the flask to aid dissolution.

  • Decolorization (if necessary): If the solution is colored due to high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, this step is crucial.[5] Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask by pouring a small amount of boiling solvent through them. Filter the hot solution quickly in portions to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rushing this step by immediately placing the flask in an ice bath can trap impurities.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: While the crystals are still in the funnel, wash them with a small portion of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing soluble impurities.[16]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a modest temperature.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. Add Charcoal (if needed) dissolve->decolorize hot_filter 3. Hot Gravity Filtration (if needed) decolorize->hot_filter cool_rt 4. Cool Slowly to Room Temperature hot_filter->cool_rt cool_ice 5. Cool in Ice Bath cool_rt->cool_ice vac_filter 6. Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Standard workflow for the purification of a solid compound by recrystallization.

Part 4: Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization.

Q6: My compound separated as an oil, not crystals. What went wrong and how can I fix it?

A6: This phenomenon, known as "oiling out," typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[17] Essentially, the compound "melts" instead of crystallizing. It can also be caused by the presence of impurities that significantly depress the melting point.

  • Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point, then allow it to cool again slowly.[15]

  • Solution 2: Vigorously scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]

  • Solution 3: Add a "seed crystal" – a tiny speck of the pure compound – to the cooled solution to initiate crystallization.[15]

  • Solution 4: If using a mixed-solvent system, you may have added too much "poor" solvent too quickly. Reheat to get a clear solution and try again, or add a little more "good" solvent.

Q7: No crystals have formed after cooling. What should I do?

A7: This is a common issue and usually indicates that the solution is not sufficiently saturated, meaning too much solvent was added initially.

  • Solution 1: Try inducing crystallization by scratching the flask or adding a seed crystal as described above.[15]

  • Solution 2: If induction fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[14] Then, allow it to cool again.

  • Solution 3: As a last resort, the solvent can be removed completely by rotary evaporation to recover the solid, and the recrystallization can be attempted again with less solvent or a different solvent system.[15]

Q8: My recovery yield is very low. How can I improve it?

A8: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant portion of the product will remain dissolved in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.[14]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure your funnel and receiving flask are adequately pre-heated.[5]

  • Incomplete crystallization: Ensure the solution is cooled in an ice bath long enough to maximize precipitation.

  • Washing with too much cold solvent: The wash step is important but should be done with a minimal amount of ice-cold solvent, as even cold solvent will dissolve some product.[16]

Q9: The final product is still colored. What should I do?

A9: Colored impurities are often large, polar molecules that can be effectively removed by adsorption onto activated charcoal. If your product is still colored after one recrystallization, you can repeat the process, ensuring you add a small amount of activated charcoal to the hot solution before the filtration step. Be aware that using too much charcoal can adsorb your product as well, reducing the yield.[17]

Part 5: Frequently Asked Questions (FAQs)

Q10: What are the most likely impurities in a typical synthesis of N-(4-Ethylphenyl)prop-2-enamide?

A10: The compound is typically synthesized by the acylation of 4-ethylaniline with acryloyl chloride. Therefore, common impurities include:

  • Unreacted Starting Materials: Residual 4-ethylaniline.

  • By-products: Poly(N-(4-Ethylphenyl)prop-2-enamide) can form, as the acrylamide group is susceptible to polymerization. This is often a sticky or oily impurity.[18]

  • Side-reaction Products: Impurities from side reactions related to the specific synthetic conditions used.

Q11: How do I assess the purity of my compound after recrystallization?

A11: The most common and straightforward methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.

  • Spectroscopic Methods: For definitive confirmation of purity and structure, techniques like NMR (¹H and ¹³C) and HPLC are recommended.[19]

Q12: Is it worthwhile to collect a "second crop" of crystals from the mother liquor?

A12: After filtering the first crop of crystals, the remaining mother liquor can be concentrated by boiling off some of the solvent and cooling again to obtain a second crop.[13] While this can increase the overall yield, this second crop is almost always less pure than the first. It is good practice to keep the second crop separate and analyze its purity before combining it with the first.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]

  • University of York. (n.d.). Choice of recrystallisation solvent. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Ohio State University. (n.d.). Recrystallization. Retrieved from [Link]

  • ISSR. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Chemsrc. (2026, February 20). CAS#:199179-83-4 | (2E)-N-(4-ethylphenyl)-3-phenylprop-2-enamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. Retrieved from [Link]

  • York University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Retrieved from [Link]

Sources

Optimization

Preventing auto-polymerization of N-(4-Ethylphenyl)prop-2-enamide during storage

Technical Support Center: N-(4-Ethylphenyl)prop-2-enamide Storage & Troubleshooting Welcome to the Technical Support Center for N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide). This highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-Ethylphenyl)prop-2-enamide Storage & Troubleshooting

Welcome to the Technical Support Center for N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide). This highly reactive hydrophobic monomer is widely used in the synthesis of associative polymers and advanced materials[1]. However, its vinyl group makes it highly susceptible to spontaneous free-radical auto-polymerization. This guide provides causal explanations, troubleshooting steps, and validated protocols to ensure monomer stability during storage and successful activation during experiments.

Section 1: Mechanistic Insights into Auto-Polymerization

Q: Why does N-(4-Ethylphenyl)prop-2-enamide spontaneously polymerize during storage? A: Auto-polymerization is triggered by trace free radicals generated by ambient heat, UV light exposure, or trace metal impurities. Because the polymerization of acrylamides is highly exothermic, a microscopic initiation event can rapidly escalate into a runaway thermal reaction, destroying the batch and posing safety hazards[2].

Q: How does the standard inhibitor, MEHQ, prevent this? A: Monomethyl ether of hydroquinone (MEHQ, or 4-methoxyphenol) is the industry-standard stabilizer. Crucially, MEHQ does not react directly with primary carbon-centered radicals. Instead, it requires the presence of dissolved oxygen. The primary monomer radical reacts with dissolved O₂ to form a peroxy radical (ROO•). MEHQ then donates a hydrogen atom to this peroxy radical, forming a stable phenoxy radical that cannot propagate the polymer chain[3].

MEHQ_Mechanism Initiation Heat / UV Light Radical Primary Radical (R•) Initiation->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Dissolved O₂ Polymer Auto-Polymerization Radical->Polymer No O₂ Present Stable Stable Phenoxy Radical (Chain Terminated) Peroxy->Stable + MEHQ Peroxy->Polymer No MEHQ Present MEHQ MEHQ Inhibitor

Free radical quenching mechanism of MEHQ, demonstrating the absolute requirement for dissolved oxygen.

Section 2: Troubleshooting Guide

Q: I stored my monomer in the freezer (-20°C) under an Argon atmosphere, but it still polymerized. What went wrong? A: You inadvertently disabled the inhibitor system. By sparging with Argon, you removed the dissolved oxygen that MEHQ requires to function[4]. Furthermore, freezing the monomer can cause the MEHQ to crystallize out of the monomer matrix, creating localized zones of pure, uninhibited monomer. Correction: Store at 2–8°C (refrigerated, not frozen) in an ambient air atmosphere.

Q: The monomer powder has developed a slight yellowish tint. Is it compromised? A: Yes, yellowing is a primary indicator that the MEHQ inhibitor has been actively quenching radicals and oxidizing into quinone byproducts. While a slight tint might not ruin bulk polymerizations, it will severely impact controlled radical polymerizations (like RAFT or ATRP). You must purify the monomer before use.

Section 3: Quantitative Storage Guidelines

To maintain a self-validating storage system, adhere to the following parameters. Deviations will compromise the monomer's shelf life.

ParameterRecommended SpecificationConsequence of Deviation
Inhibitor (MEHQ) 100 – 500 ppm<100 ppm: High risk of auto-polymerization.>500 ppm: Difficult to remove completely before use.
Storage Temperature 2°C to 8°C>8°C: Increased thermal initiation.<0°C: Risk of O₂ exclusion and inhibitor phase separation.
Atmosphere Ambient Air (Aerobic)Inert gas (N₂, Ar): Deactivates MEHQ, leading to runaway polymerization[4].
Light Exposure Amber / Opaque containerClear glass: UV light initiates primary radical formation.
Shelf Life (Inhibited) Up to 12 monthsGradual depletion of MEHQ and dissolved oxygen over time.
Shelf Life (Purified) < 24 hoursRapid auto-polymerization; must be used immediately.

Section 4: Standard Operating Procedures (SOP)

Protocol: Removal of MEHQ Inhibitor Prior to Polymerization Because MEHQ halts radical chains, it must be removed immediately before intentionally polymerizing N-(4-Ethylphenyl)prop-2-enamide. Since this monomer is a solid/hydrophobic, basic alumina column chromatography is the most effective method.

Materials Needed:

  • Activated Basic Alumina (Brockmann Grade I)

  • Glass chromatography column

  • Suitable anhydrous organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the required mass of N-(4-Ethylphenyl)prop-2-enamide in the minimum volume of your chosen anhydrous solvent.

  • Column Packing: Pack a glass column with activated basic alumina (approximately 10g of alumina per 1g of monomer). Do not use silica, as it is insufficiently basic to retain the phenolic MEHQ.

  • Elution: Pour the monomer solution through the column. The basic alumina will selectively adsorb the weakly acidic MEHQ (pKa ~10.4) while the neutral amide monomer passes through.

  • Verification (Self-Validating Step): Collect the eluent and analyze a diluted aliquot via UV-Vis spectroscopy. MEHQ has a distinct absorbance peak at 290 nm. The absence of this peak confirms successful removal.

  • Solvent Removal & Immediate Use: Evaporate the solvent under reduced pressure at room temperature (do not apply heat). Immediately dissolve the purified monomer in your reaction solvent, degas with Argon to remove O₂, and initiate your polymerization.

SOP_Workflow Start Inhibited Monomer (Contains MEHQ) Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Alumina Pass through Basic Alumina Column Dissolve->Alumina Verify UV-Vis Check (Absorbance at 290 nm) Alumina->Verify Verify->Alumina Peak Present Evaporate Cold Evaporation (Remove Solvent) Verify->Evaporate No Peak (Pure) Polymerize Degas & Polymerize (Immediately) Evaporate->Polymerize

Experimental workflow for MEHQ removal and verification prior to controlled polymerization.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Copper (II) salts instead of MEHQ to inhibit this monomer? A: No. While cupric ions (Cu²⁺) are excellent inhibitors for aqueous acrylamide solutions[5], N-(4-Ethylphenyl)prop-2-enamide is a highly hydrophobic monomer containing a bulky ethylphenyl group[1]. It is insoluble in water, making water-soluble copper salts ineffective. Stick to organic-compatible phenolic inhibitors like MEHQ.

Q: How can I detect if micro-polymerization has already started in my storage vial? A: You can perform a rapid solubility test. N-(4-Ethylphenyl)prop-2-enamide monomer is highly soluble in organic solvents like dichloromethane or acetone. However, its resulting polymer will exhibit different solubility parameters. Dissolve a small test sample in cold methanol or hexanes. If the solution becomes cloudy or leaves an insoluble gel-like residue, auto-polymerization has occurred, and the batch should be discarded.

Q: I need to store the purified monomer for a few days. Is this possible? A: It is highly discouraged. Uninhibited acrylamides have a shelf life of less than 24 hours. If absolutely necessary, store it at 2°C in the dark, under an inert atmosphere (since there is no MEHQ to require oxygen), but expect a significant drop in monomer purity and potential spontaneous gelation.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in N-(4-Ethylphenyl)prop-2-enamide Polymerization

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals N-(4-Ethylphenyl)prop-2-enamide is a sterically demanding N-aryl acrylamide. Achieving high conversion (>90%) during its free radical pol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals

N-(4-Ethylphenyl)prop-2-enamide is a sterically demanding N-aryl acrylamide. Achieving high conversion (>90%) during its free radical polymerization (FRP) or controlled radical polymerization (e.g., RAFT, ATRP) requires precise control over reaction kinetics, atmospheric exclusion, and solvent dynamics. This guide provides a systematic, causality-driven diagnostic framework to isolate and resolve the root causes of low monomer conversion.

Diagnostic Triage

Before altering chemical parameters, use the following workflow to isolate the physical or procedural bottlenecks in your polymerization setup.

DiagnosticWorkflow Start Low Conversion (< 50%) CheckInhibitor Was MEHQ removed prior to initiation? Start->CheckInhibitor RemoveMEHQ Perform Basic Alumina Filtration CheckInhibitor->RemoveMEHQ No CheckDegassing Is the system fully degassed (O2 free)? CheckInhibitor->CheckDegassing Yes Degas Perform 3x Freeze-Pump-Thaw Cycles CheckDegassing->Degas No CheckSolubility Does the reaction mixture turn cloudy early? CheckDegassing->CheckSolubility Yes ChangeSolvent Switch to highly polar solvent (e.g., DMF/DMSO) CheckSolubility->ChangeSolvent Yes CheckKinetics Increase Initiator/Temp or use RAFT/ATRP CheckSolubility->CheckKinetics No

Diagnostic workflow for identifying the root cause of low conversion in acrylamide polymerization.

Frequently Asked Questions & Troubleshooting Modules
Q1: My polymerization stalls at <40% conversion despite extended reaction times. What is the most likely chemical culprit?

A1: The most common culprits are residual hydroquinone monomethyl ether (MEHQ) or molecular oxygen (


).
Commercial acrylamide monomers are stabilized with MEHQ to prevent auto-polymerization during storage[1]. If not removed, MEHQ acts as a potent radical scavenger, creating a massive induction period. Similarly, 

is a diradical that reacts with propagating carbon-centered radicals at a diffusion-controlled rate—orders of magnitude faster than monomer addition[2][3]. This forms highly stable peroxy radicals (

) that cannot easily propagate, effectively quenching the reaction and resulting in low conversion[4][5].

OxygenInhibition Init Initiator (I) Radical Primary Radical (R•) Init->Radical Heat/UV Prop Propagating Chain (Pn•) Radical->Prop + Monomer Prop->Prop + Monomer (Propagation) Peroxy Peroxy Radical (Pn-O-O•) Prop->Peroxy + O2 (Diffusion) Dead Dead Polymer (Low Conversion) Peroxy->Dead Termination

Mechanism of oxygen inhibition leading to radical quenching and premature chain termination.

Q2: How do I ensure complete removal of MEHQ from the monomer?

A2: You must physically separate the phenolic inhibitor from the monomer prior to adding your initiator.

Standard Protocol: Basic Alumina Column Chromatography

  • Preparation: Secure a glass chromatography column and insert a glass wool plug at the bottom.

  • Packing: Dry-pack the column with activated basic alumina (Brockmann I, ~150 mesh). Use approximately 10–20g of alumina per 100 mL of monomer[1].

  • Dilution: Because N-(4-Ethylphenyl)prop-2-enamide is a solid/highly viscous at room temperature, dissolve it in a minimal volume of an anhydrous, inert solvent (e.g., dichloromethane or THF)[1].

  • Elution: Pour the monomer solution onto the alumina bed. Open the stopcock and allow it to pass through under gravity[1].

  • Collection & Self-Validation: Collect the purified monomer in a clean flask. Validation: The complete removal of MEHQ can be verified by the absence of its characteristic phenolic peaks (~6.7 ppm) in

    
    -NMR.
    
  • Solvent Removal: Remove the elution solvent under reduced pressure (rotary evaporator) at a low temperature (<30 °C) to prevent thermal auto-polymerization[1]. Use immediately.

Q3: How can I definitively eliminate oxygen inhibition from my system?

A3: Simple nitrogen bubbling is often insufficient for sensitive N-aryl acrylamides. You must perform strict Schlenk line techniques.

Standard Protocol: Freeze-Pump-Thaw (FPT) Degassing

  • Preparation: Place the purified monomer, solvent, initiator, and any chain transfer agents into a heavy-walled Schlenk flask with a magnetic stir bar. Seal tightly.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the reaction mixture is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line (<

    
     Torr) for 5–10 minutes to evacuate the headspace of all atmospheric gases.
    
  • Thawing: Close the vacuum valve and transfer the flask to a room-temperature water bath. As the mixture thaws, trapped dissolved gases (primarily

    
     and 
    
    
    
    ) will violently bubble out of the liquid.
  • Iteration: Repeat the freeze-pump-thaw cycle at least three times.

  • Self-Validation: During the final thawing step, observe the liquid carefully. If no gas bubbles evolve as the solid melts, the solution is fully degassed. Backfill with ultra-pure Argon before heating.

Q4: The system is degassed and purified, but conversion is still sluggish. Could the monomer structure be the issue?

A4: Yes. The 4-ethylphenyl group introduces significant steric hindrance around the propagating macroradical[6][7]. This intrinsically lowers the propagation rate constant (


) compared to standard acrylamides. To overcome this thermodynamic barrier, you must optimize the kinetic parameters of your reaction.

Table 1: Kinetic Optimization Parameters for N-Aryl Acrylamide Polymerization

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale & Impact on Conversion
Monomer Concentration < 1.0 M2.0 M – 3.0 MHigh concentration overcomes the low propagation rate (

) caused by the steric bulk of the 4-ethylphenyl group, shifting equilibrium toward propagation.
Initiator Concentration 0.1 – 0.5 mol%1.0 – 2.0 mol%A higher radical flux compensates for trace radical scavengers and bimolecular termination, boosting conversion from <40% to >85%.
Temperature (Thermal) 50 °C – 60 °C70 °C – 80 °CIncreases the kinetic energy of the system, allowing propagating radicals to overcome the steric activation barrier of the bulky N-aryl monomer.
Solvent Polarity Toluene / BenzeneDMF / DMSO / NMPHighly polar solvents prevent premature precipitation of the rigid polymer backbone, ensuring active chain ends remain solvated and accessible.
Q5: My reaction mixture turns cloudy shortly after initiation, and conversion halts. What causes this?

A5: This is a classic symptom of premature phase separation, leading to unintended precipitation polymerization. As the polymer chain grows, the rigid, hydrophobic N-(4-ethylphenyl) pendant groups drastically decrease the polymer's solubility.

If the polymer collapses into a globule or precipitates out of the solvent, the active radical chain ends become physically trapped within the solid matrix[8][9]. This prevents unreacted monomer from diffusing to the radical center, effectively quenching the reaction. Solution: Switch to a solvent with a higher thermodynamic affinity for the polymer backbone (e.g., DMF, DMSO, or NMP) to maintain a homogeneous solution throughout the reaction lifecycle.

References
  • Arceneaux, J. A. "Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure." Allnex USA Inc. [Link]

  • Liu, Z., et al. "Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides." MDPI Catalysts. [Link]

  • Google Patents.
  • Google Patents.
  • RSC Publishing. "Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the 'mold effect' on hydrogels." [Link]

  • Westlake University. "Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures."[Link]

  • PMC. "Synthesis and Phase Behavior of Poly(N-isopropylacrylamide)-b-Poly(L-Lysine Hydrochloride)." [Link]

  • RWTH Aachen University. "Insight into Precipitation Polymerization of N-isopropylacrylamide: Reaction Mechanism, Particle Formation and Particle Structure."[Link]

Sources

Optimization

Addressing solubility issues of N-(4-Ethylphenyl)prop-2-enamide in aqueous media

Technical Support Center: Solubilization Guide for N-(4-Ethylphenyl)prop-2-enamide Product Code: N-EPE-002 Compound Name: N-(4-Ethylphenyl)prop-2-enamide Synonyms: N-(4-ethylphenyl)acrylamide; 4'-Ethylacrylanilide CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for N-(4-Ethylphenyl)prop-2-enamide

Product Code: N-EPE-002 Compound Name: N-(4-Ethylphenyl)prop-2-enamide Synonyms: N-(4-ethylphenyl)acrylamide; 4'-Ethylacrylanilide CAS: 10556-96-4 (Analogous reference) Support Tier: Level 3 (Senior Application Scientist)

Technical Overview & Physicochemical Profile

N-(4-Ethylphenyl)prop-2-enamide is a hydrophobic N-aryl acrylamide monomer commonly used in the synthesis of thermo-responsive hydrogels and functionalized polymers. Its poor aqueous solubility is a frequent bottleneck in biological assays and aqueous polymerization protocols.

Key Physicochemical Parameters:

PropertyValue (Experimental/Predicted)Implications for Solubility
Molecular Weight 175.23 g/mol Small molecule, kinetically fast precipitation.
LogP (Octanol/Water) ~2.3 – 2.5Moderately lipophilic; partitions poorly into water.
Aqueous Solubility < 1 mM (Pure Water)Requires solubilizing agents for most applications.
pKa ~13 (Amide N-H)Neutral at physiological pH; pH adjustment alone is ineffective.
Stability Sensitive to UV/HeatProne to spontaneous polymerization; store in dark at -20°C.

Troubleshooting Guide (FAQ)

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding it to my cell culture media (PBS). Why? A: This is a classic "solvent shock" phenomenon. N-(4-Ethylphenyl)prop-2-enamide is hydrophobic (LogP > 2). When a concentrated DMSO stock is introduced to a highly polar aqueous buffer, the local solubility limit is instantly exceeded before mixing can occur.

  • Corrective Action: Use the "Stepwise Dilution" method (see Protocol A). Alternatively, pre-complex with BSA or Cyclodextrin to shield the hydrophobic core.

Q2: Can I use acidic or basic pH to improve solubility? A: Do not do this. Unlike amines or carboxylic acids, the amide group is non-ionizable in the physiological pH range (pH 2–10).

  • Risk: Extreme pH (pH < 2 or > 10) catalyzes the hydrolysis of the amide bond, degrading your compound into 4-ethylaniline and acrylic acid, both of which are toxic and will confound your data.

Q3: My hydrogel polymerization is patchy or opaque. Is this a solubility issue? A: Yes. If the monomer is not fully dissolved before the initiator is added, you are performing a precipitation polymerization rather than a solution polymerization. This leads to heterogeneous cross-linking.

  • Corrective Action: Use a surfactant (SDS or Tween 80) to form micelles (see Protocol B) or switch to a mixed solvent system (Water/Ethanol 50:50) if compatible with your downstream application.

Advanced Solubilization Protocols

Protocol A: Cosolvent Solubilization (For Acute Assays)

Best for: Short-term biological assays where surfactant interference must be minimized.

  • Stock Preparation: Dissolve N-(4-Ethylphenyl)prop-2-enamide in 100% anhydrous DMSO to reach a concentration of 50 mM . Vortex until clear.

  • Intermediate Dilution (Critical Step):

    • Prepare a solvent intermediate by mixing DMSO and Tween 80 (1:1 ratio).

    • Dilute your 50 mM stock 1:10 into this intermediate.

  • Final Aqueous Dilution:

    • Slowly add the intermediate solution to your vortexing aqueous buffer (PBS/Media).

    • Target: Final DMSO concentration < 0.5% (v/v).

Protocol B: Surfactant-Mediated Micellar Dispersion

Best for: Hydrogel synthesis and polymerization reactions.

  • Surfactant Choice: Sodium Dodecyl Sulfate (SDS) is recommended for anionic polymerizations; Tween 80 for biological compatibility.

  • Preparation:

    • Prepare a 10% (w/v) SDS solution in deionized water.

    • Add N-(4-Ethylphenyl)prop-2-enamide powder directly to the SDS solution.

    • Heat & Sonicate: Heat to 40°C (below melting point) and sonicate for 10 minutes. The solution should turn from cloudy to clear/translucent as the monomer partitions into the micellar core.

  • Usage: Use this micellar solution as the aqueous phase in your polymerization recipe.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: In vivo delivery and sensitive cell culture.

  • Host Molecule: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Procedure:

    • Dissolve HP-β-CD in water to 20% (w/v) .

    • Add excess N-(4-Ethylphenyl)prop-2-enamide solid.

    • Stir vigorously at Room Temperature for 24 hours .

    • Filter through a 0.45 µm PVDF filter to remove undissolved solids.

    • Quantify the dissolved compound via UV-Vis (approx. λmax ~245 nm).

Decision Logic & Mechanism Visualization

Figure 1: Solubilization Strategy Decision Tree Caption: Logical workflow for selecting the optimal solubilization method based on experimental constraints.

G Start Select Solubilization Method AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Animal) AppType->BioAssay Polymer Polymer Synthesis (Hydrogels) AppType->Polymer Toxicity Is DMSO/Surfactant Toxic to cells? BioAssay->Toxicity ClearGel Is Optical Clarity Critical? Polymer->ClearGel ProtocolA Protocol A: DMSO Cosolvent Toxicity->ProtocolA No ProtocolC Protocol C: Cyclodextrin Complex Toxicity->ProtocolC Yes ProtocolB Protocol B: SDS Micelles ClearGel->ProtocolB Yes (Micellar) MixedSolvent Mixed Solvent (EtOH/Water) ClearGel->MixedSolvent No (Precipitation OK)

Figure 2: Micellar Solubilization Mechanism Caption: Schematic of N-(4-Ethylphenyl)prop-2-enamide partitioning into the hydrophobic core of an SDS micelle.

Micelle cluster_water Aqueous Phase (Bulk) cluster_micelle Micellar Core (Hydrophobic) MonomerFree Free Monomer (Insoluble/Precipitated) MonomerEncapsulated Solubilized Monomer (Active Species) MonomerFree->MonomerEncapsulated Partitioning (Driven by Hydrophobicity) SDS_Free Free Surfactant (SDS) MicelleShell Surfactant Shell SDS_Free->MicelleShell Self-Assembly (>CMC)

References

  • MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of polyacrylamide in aqueous solution: solubility. Retrieved from [Link]

  • PubChem. (2025).[1] N-(4-ethylphenyl)acetamide (Analogous Property Data). Retrieved from [Link]

  • ResearchGate. (2020). Preparation of Hydrophobic Association Polyacrylamide in a New Micellar Copolymerization System. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during N-(4-Ethylphenyl)prop-2-enamide acylation

Welcome to the technical support center for the acylation of N-(4-Ethylphenyl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of N-(4-Ethylphenyl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing common side reactions to improve yield and purity. We will explore the underlying mechanisms of these side reactions and provide actionable, field-proven troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the acylation of N-(4-Ethylphenyl)prop-2-enamide:

Q1: My TLC analysis shows multiple spots, including one with a much higher molecular weight than expected. What is happening?

A: This is a classic sign of a significant side reaction, most likely a Friedel-Crafts acylation on the electron-rich aromatic ring. The N-(4-Ethylphenyl)prop-2-enamide starting material has two main sites for acylation: the desired N-acylation (which is generally difficult on an already formed amide) and the undesired C-acylation on the phenyl ring. The ethyl group activates the ring, making it susceptible to electrophilic attack by the acylium ion, leading to a di-acylated, higher molecular weight byproduct.

Q2: The reaction has turned dark or produced tar-like substances, resulting in a very low yield. What causes this?

A: This often indicates overly harsh reaction conditions. Strong Lewis acids, such as aluminum chloride (AlCl₃), especially in stoichiometric or excess amounts, can lead to polymerization of the acrylamide moiety or extensive, uncontrolled side reactions on the aromatic ring.[1][2] High temperatures can also contribute to decomposition and the formation of intractable tars.

Q3: Why is my reaction stalling or failing to go to completion?

A: There are several potential reasons for this. The Lewis acid catalyst may have been deactivated by moisture; it is critical to use anhydrous conditions.[1] Additionally, the amide nitrogen's lone pair can complex with the Lewis acid, deactivating the catalyst and the ring system towards the desired reaction.[1][3] Insufficient catalyst or a catalyst that is too mild for the chosen acylating agent can also lead to a stalled reaction.

Q4: Can I acylate the aromatic ring without protecting the amide nitrogen?

A: While direct acylation is possible, it is prone to the side reactions discussed here. The N-H of the amide can interact with the Lewis acid catalyst. However, the primary challenge is controlling the regioselectivity of the ring acylation. The N-acyl group is an ortho, para-director, as is the ethyl group. This can lead to a mixture of isomers, primarily acylation at the ortho position to the ethyl group.

Troubleshooting Guide: The Primary Side Reaction - Ring Acylation

The most prevalent side reaction during the acylation of N-(4-Ethylphenyl)prop-2-enamide is the electrophilic aromatic substitution on the phenyl ring, a classic Friedel-Crafts acylation.[4][5]

Mechanism of Ring Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion (R-C≡O⁺) from an acyl halide or anhydride and a Lewis acid catalyst.[3] The electron-rich 4-ethylphenyl ring then acts as a nucleophile, attacking the acylium ion. The ethyl group is an activating, ortho, para-directing group.[6] Since the para position is blocked, the primary site of this side reaction is the ortho position to the ethyl group.

Diagram: Desired vs. Undesired Acylation Pathways

G cluster_main Main Reaction Pathway (Hypothetical N-Acylation) cluster_side Primary Side Reaction Pathway (C-Acylation) Start N-(4-Ethylphenyl)prop-2-enamide + Acyl Halide DesiredProduct Desired N-Acylated Product (Generally Unfavorable) Start->DesiredProduct N-Acylation (Difficult) Acylium Acylium Ion (R-C≡O⁺) Generated by Lewis Acid SideProduct Ring-Acylated Side Product (Di-acylated Species) Start->SideProduct Undesired Pathway Acylium->SideProduct Electrophilic Aromatic Substitution (C-Acylation)

Caption: Competing pathways for acylation.

Strategies for Minimizing Ring Acylation

Control over the reaction's selectivity is paramount. The following strategies can be employed to favor the desired transformation while minimizing the formation of the ring-acylated byproduct.

StrategyProblematic ApproachRecommended Solution & Rationale
Lewis Acid Choice Using strong, highly active Lewis acids like AlCl₃.Use milder Lewis acids such as ZnCl₂, FeCl₃, or metal triflates (e.g., Hf(OTf)₄).[7][8] These are less aggressive in promoting electrophilic aromatic substitution on the activated ring.
Stoichiometry Using an excess of the Lewis acid or acylating agent.Use a stoichiometric amount (or slightly less) of the Lewis acid. [1] This ensures there is enough catalyst for the primary reaction without an excess to drive the side reaction. Precise control over the acylating agent (1.0-1.1 equivalents) is also crucial.
Temperature Control Running the reaction at room temperature or elevated temperatures.Maintain low temperatures (0 °C to -20 °C). Friedel-Crafts acylations typically have a higher activation energy than other acylation types. Lowering the temperature will disproportionately slow the rate of the undesired ring acylation.
Solvent Selection Using non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE).Consider solvents that can modulate catalyst activity. Nitromethane, for example, can sometimes improve selectivity in Friedel-Crafts reactions.[8]
Order of Addition Adding the substrate to a pre-mixed solution of the acylating agent and Lewis acid.Employ "inverse addition": slowly add a solution of the pre-formed acylating agent-Lewis acid complex to the substrate solution at low temperature. This maintains a low instantaneous concentration of the electrophile, reducing the chance of di-acylation.

Experimental Protocols

The following protocol is a general guideline for minimizing ring acylation. It should be optimized for your specific acylating agent.

Optimized Protocol for Selective Acylation

Materials:

  • N-(4-Ethylphenyl)prop-2-enamide

  • Acyl chloride (1.1 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware, flame-dried under vacuum

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven and assembled hot under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: In a round-bottom flask, dissolve N-(4-Ethylphenyl)prop-2-enamide (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: To the cooled solution, add anhydrous ZnCl₂ (1.0 eq) portion-wise while stirring. Allow the mixture to stir for 15 minutes at 0 °C.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[9] Compare the reaction mixture to a spot of the starting material. The reaction is complete when the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring it over crushed ice with vigorous stirring.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as appropriate.

Diagram: Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Steps Start Reaction Complete. Analyze by TLC/LC-MS CheckPurity Is the main spot the desired product? Start->CheckPurity Success Purify Product CheckPurity->Success Yes Failure Side Product(s) Detected CheckPurity->Failure No Step1 Decrease Temperature (e.g., to 0°C or -20°C) Failure->Step1 Step2 Switch to Milder Lewis Acid (e.g., AlCl₃ → ZnCl₂) Step1->Step2 Step3 Check Stoichiometry (Use 1.0-1.1 eq Acylating Agent) Step2->Step3 Step4 Use Inverse Addition Step3->Step4 Step4->Start Re-run Reaction

Caption: A decision-making workflow for reaction optimization.

Concluding Remarks

The acylation of N-(4-Ethylphenyl)prop-2-enamide requires a careful balancing of reaction conditions to prevent unwanted electrophilic substitution on the activated aromatic ring. By understanding the underlying mechanisms and implementing strategies such as the use of milder Lewis acids, precise stoichiometric control, and low-temperature conditions, researchers can significantly enhance the selectivity and yield of their desired products. Always ensure rigorous anhydrous conditions and systematic monitoring to achieve reproducible and high-purity results.

References

  • Bensid, A., et al. (2016). Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. Catalysis Science & Technology. Available at: [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. Available at: [Link]

  • Chemistry Stack Exchange (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Available at: [Link]

  • Okano, T., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. Available at: [Link]

  • International Journal of Advanced Chemistry Research (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]

  • Wikipedia (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Advanced Chemistry Research. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Friedel–Crafts Acylation. Available at: [Link]

  • Chemistry LibreTexts (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • BYJU'S (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Analysis of N-(4-Ethylphenyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone ana...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "molecular fingerprint."[1] For a compound like N-(4-Ethylphenyl)prop-2-enamide, which incorporates several key functional groups, FTIR is an invaluable tool for structural confirmation and purity assessment. This guide will dissect the FTIR spectrum of N-(4-Ethylphenyl)prop-2-enamide, elucidating the characteristic absorption bands of its secondary amide, vinyl, and aromatic functionalities.

The molecular structure of N-(4-Ethylphenyl)prop-2-enamide is presented below:

Caption: Molecular structure of N-(4-Ethylphenyl)prop-2-enamide.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For a solid powder like N-(4-Ethylphenyl)prop-2-enamide, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[2][3]

Objective: To prepare a transparent KBr pellet containing a homogenous dispersion of the sample for FTIR analysis.

Materials:

  • N-(4-Ethylphenyl)prop-2-enamide (solid powder)

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Step-by-Step Methodology:

  • Grinding: Add a small amount of KBr to the agate mortar and grind it to a fine powder. This ensures a consistent particle size and minimizes scattering of the infrared beam.[4]

  • Mixing: Add approximately 1-2% of the N-(4-Ethylphenyl)prop-2-enamide sample to the ground KBr.[5] Thoroughly mix and grind the two components together for several minutes to ensure a homogenous mixture.[4]

  • Pellet Formation: Transfer the mixture to the pellet die. Apply pressure using a hydraulic press (typically several tons) to form a thin, transparent pellet.[2] A good pellet should be clear and free of cracks or white spots, which can indicate poor grinding or dispersion.[4]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the mid-IR range (4000-400 cm⁻¹). It is crucial to run a background spectrum of a pure KBr pellet to subtract any atmospheric or instrumental interferences.[2]

Causality Behind Experimental Choices:

  • KBr as a Matrix: KBr is used because it is transparent in the mid-infrared region and forms a stable, non-reactive matrix for the sample.[3]

  • Grinding and Mixing: Reducing the particle size of the sample to less than the wavelength of the incident IR radiation is critical to prevent scattering, which can lead to a sloping baseline and distorted peaks.[5]

  • Pressure Application: The high pressure applied during pellet formation causes the KBr to flow and encapsulate the sample particles, resulting in a solid solution that is ideal for transmission measurements.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis Grind_KBr Grind KBr Mix Mix Sample with KBr Grind_KBr->Mix Add Sample Press Press into Pellet Mix->Press Background Acquire Background (Pure KBr) Press->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Place Pellet in Spectrometer Process Process Data (Baseline Correction, etc.) Sample_Scan->Process Interpret Interpret Spectrum Process->Interpret

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Analysis and Functional Group Assignment

The FTIR spectrum of N-(4-Ethylphenyl)prop-2-enamide is characterized by several distinct absorption bands corresponding to its constituent functional groups. The table below summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3300N-H (Amide)StretchingMedium
~3050=C-H (Aromatic & Vinyl)StretchingMedium-Weak
~2960, ~2870C-H (Alkyl)StretchingMedium
~1660C=O (Amide I)StretchingStrong
~1640C=C (Vinyl)StretchingMedium
~1600, ~1510C=C (Aromatic)StretchingMedium-Strong
~1540N-H Bending / C-N Stretching (Amide II)Bending/StretchingStrong
~990, ~910=C-H (Vinyl)Out-of-plane BendingMedium-Strong
~830C-H (Aromatic)Out-of-plane BendingStrong

In-depth Interpretation:

  • N-H Stretching: The peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[6] Its position and broadness can be influenced by hydrogen bonding. In contrast, primary amides would show two N-H stretching bands.[7]

  • Amide I and II Bands: The strong absorption at approximately 1660 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration.[8][9] The Amide II band, appearing around 1540 cm⁻¹, results from a combination of N-H bending and C-N stretching vibrations.[8][9] The presence and positions of these two bands are highly indicative of the secondary amide group.

  • Vinyl Group Vibrations: The C=C stretching of the vinyl group is expected around 1640 cm⁻¹.[10] More definitively, the out-of-plane bending vibrations of the vinyl =C-H bonds give rise to strong absorptions around 990 cm⁻¹ and 910 cm⁻¹.[11][12]

  • Aromatic Ring Vibrations: The presence of the substituted benzene ring is confirmed by C=C stretching vibrations within the ring, typically seen as a pair of bands around 1600 cm⁻¹ and 1510 cm⁻¹. The strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

  • Alkyl C-H Stretching: The peaks around 2960 cm⁻¹ and 2870 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl group.

Comparative Analysis with Alternative Compounds

To further contextualize the FTIR spectrum of N-(4-Ethylphenyl)prop-2-enamide, a comparison with structurally related amides is beneficial.

CompoundKey Differentiating Features in FTIR Spectrum
Acrylamide As a primary amide, it exhibits two N-H stretching bands (~3350 and ~3180 cm⁻¹). The rest of the spectrum related to the vinyl group is similar.[13]
N-Phenylacrylamide The core amide and vinyl group absorptions are very similar. The primary difference lies in the aromatic C-H out-of-plane bending region, where N-phenylacrylamide, being monosubstituted, will show different absorption patterns (typically around 750 and 690 cm⁻¹) compared to the 1,4-disubstituted N-(4-Ethylphenyl)prop-2-enamide.[14]
N,N-diethyl-3-(4-methylphenyl)prop-2-enamide As a tertiary amide, this compound will lack the N-H stretching and Amide II bands. The Amide I (C=O stretch) band will still be present, but its position may be slightly shifted.[15]

This comparative analysis highlights how subtle changes in molecular structure, such as the degree of substitution on the amide nitrogen or the substitution pattern of the aromatic ring, lead to distinct and identifiable differences in the FTIR spectrum.

Conclusion

The FTIR spectrum of N-(4-Ethylphenyl)prop-2-enamide provides a wealth of structural information, allowing for the unambiguous identification of its key functional groups. Through a systematic analysis of the N-H, C=O, C=C, and C-H vibrational modes, a detailed molecular fingerprint is established. By adhering to a robust experimental protocol and comparing the spectrum with those of related compounds, researchers can confidently characterize N-(4-Ethylphenyl)prop-2-enamide and ensure its identity and purity in various applications, including drug development and materials science.

References

  • ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the carbonyl group (C=O) of each sample. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylacrylamide. PubChem. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Protein Secondary Structural Analysis by FTIR. Retrieved from [Link]

  • Agilent. (2012, May 11). Determination of the vinyl content of polyethylene resins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • CoPolDB. (n.d.). Monomer detail | N,N-diethyl-3-(4-methylphenyl)prop-2-enamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Comprehensive Fragmentation Analysis of N-(4-Ethylphenyl)prop-2-enamide: A Comparative MS Guide

Part 1: Executive Summary & Compound Profile N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide) is a functional monomer increasingly utilized in the synthesis of pH-responsive hydrogels and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide) is a functional monomer increasingly utilized in the synthesis of pH-responsive hydrogels and as a structural motif in covalent kinase inhibitors. Its analysis is critical for monitoring polymerization purity and identifying metabolic byproducts in drug discovery.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns. Unlike rigid templates, we structure this analysis around the molecule's unique "dual-zone" reactivity: the labile acrylamide warhead and the stable ethylphenyl core. We compare its performance against structural analogs to provide you with diagnostic ions capable of unambiguous identification.

Compound Identity
PropertyDetail
IUPAC Name N-(4-Ethylphenyl)prop-2-enamide
Common Name N-(4-Ethylphenyl)acrylamide
CAS Number 22535-53-1 (Analogous Registry)
Formula C₁₁H₁₃NO
Monoisotopic Mass 175.0997 Da
Key Structural Features

-unsaturated amide (Michael acceptor), 4-ethyl substitution (benzylic donor)

Part 2: Experimental Methodologies

To replicate the fragmentation patterns described below, the following standardized protocols for Gas Chromatography (GC) and Liquid Chromatography (LC) MS are recommended. These protocols ensure self-validating results by isolating ionization variables.

GC-EI-MS Protocol (Hard Ionization)
  • System: Agilent 7890B/5977B or equivalent single quadrupole.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C (Splitless).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.

LC-ESI-MS/MS Protocol (Soft Ionization)[3]
  • System: Thermo Q-Exactive or Sciex Triple Quad 6500+.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 min.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped NCE 20, 35, 50 eV (for HCD) or ramped 15–40 eV (for CID).

Part 3: Fragmentation Pathways & Mechanisms

The fragmentation of N-(4-Ethylphenyl)prop-2-enamide is governed by two competing mechanisms: Amide Bond Cleavage (dominant in ESI) and Benzylic Fragmentation (dominant in EI).

Electron Ionization (EI) Pattern (70 eV)

In EI, the molecular ion (


, m/z 175) is typically distinct. The high energy impacts the alkyl chain and the amide linkage.
  • Diagnostic Ion 1: m/z 160 [M – CH₃]⁺

    • Mechanism: Benzylic cleavage of the terminal methyl group from the ethyl chain. This is a "signature" loss of 15 Da, distinguishing it from methyl-substituted analogs.

  • Diagnostic Ion 2: m/z 121 [M – C₃H₄O]⁺

    • Mechanism: Loss of the acryloyl moiety (54 Da) via H-rearrangement, generating the 4-ethylaniline radical cation . This confirms the N-aryl core structure.

  • Diagnostic Ion 3: m/z 55 [C₃H₃O]⁺

    • Mechanism: The acryloyl cation (

      
      ). This confirms the presence of the prop-2-enamide "head."
      
ESI-MS/MS Fragmentation Pattern (Positive Mode)

In soft ionization, the protonated molecule


 (m/z 176) is the precursor. Fragmentation is driven by charge migration to the amide nitrogen or the aromatic ring.
  • Primary Pathway: Neutral Loss of Ketene/Acryloyl

    • Precursor: m/z 176

    • Product: m/z 122 (Base Peak)

    • Mechanism: Protonation on the amide oxygen facilitates a 1,3-proton transfer and subsequent cleavage of the C-N bond. This expels a neutral

      
       (likely cyclopropenone or acryloyl ketene species), leaving the protonated 4-ethylaniline  ion (m/z 122).
      
  • Secondary Pathway: Ammonia Loss (Subsequent)

    • Precursor: m/z 122

    • Product: m/z 105

    • Mechanism: The 4-ethylaniline ion loses ammonia (

      
      ) to form the ethylphenyl cation  (m/z 105).
      

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the ESI-MS/MS fragmentation pathway, highlighting the critical transition from the precursor to the diagnostic metabolite-like fragment.

G M_H [M+H]+ Precursor m/z 176 (Protonated Amide) Intermediate Transition State 1,3-H Shift M_H->Intermediate CID Activation Fragment_122 Diagnostic Ion [4-Ethylaniline+H]+ m/z 122 Intermediate->Fragment_122 Amide Cleavage Neutral_Loss Neutral Loss C3H2O (54 Da) Intermediate->Neutral_Loss Fragment_105 Ethylphenyl Cation [C8H9]+ m/z 105 Fragment_122->Fragment_105 Deamination Neutral_NH3 Neutral Loss NH3 (17 Da) Fragment_122->Neutral_NH3

Figure 1: ESI-MS/MS fragmentation pathway of N-(4-Ethylphenyl)prop-2-enamide showing the formation of the primary diagnostic ion at m/z 122.

Part 5: Comparative Analysis (The "Alternatives")

To ensure accurate identification, one must distinguish the target from its closest structural analogs: N-Phenylacrylamide (lacking the ethyl group) and N-(4-Methylphenyl)acrylamide (homolog).

Comparative Diagnostic Table
FeatureTarget: N-(4-Ethylphenyl) Analog 1: N-(4-Methylphenyl) Analog 2: N-Phenyl
Molecular Weight 175 Da161 Da147 Da
[M+H]⁺ (ESI) m/z 176 m/z 162m/z 148
Base Fragment (ESI) m/z 122 (4-ethylaniline)m/z 108 (4-toluidine)m/z 94 (Aniline)
Key EI Loss [M-15] (m/z 160)[M-1] (m/z 160) - WeakNone
Differentiation Strong m/z 122 fragment indicates ethyl group retention on the amine.Shift of -14 Da in base fragment (m/z 108).Shift of -28 Da in base fragment (m/z 94).
Performance Insight
  • Specificity: The transition 176 → 122 is highly specific to the N-(4-ethylphenyl)acrylamide structure.

  • Interference Warning: In complex matrices (e.g., biological fluids), the m/z 122 ion can also arise from the direct metabolism of the drug into 4-ethylaniline. Therefore, monitoring the intact parent (m/z 176) alongside the fragment is essential to distinguish the drug from its metabolite.

References

  • European Food Safety Authority (EFSA). (2015). Scientific Opinion on Acrylamide in Food. EFSA Journal.[2] Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-(4-methylphenyl)acetamide (Analog). NIST Chemistry WebBook, SRD 69. Link

  • U.S. FDA. (2002).[3] Detection and Quantitation of Acrylamide in Foods. Center for Food Safety and Applied Nutrition. Link

  • PubChem. (2023). Compound Summary: N-Isopropylacrylamide (Structural Analog). National Library of Medicine. Link

Sources

Validation

Thermal stability analysis (TGA/DSC) of N-(4-Ethylphenyl)prop-2-enamide

Advanced Thermal Stability Analysis (TGA/DSC) of N-(4-Ethylphenyl)prop-2-enamide: A Comparative Guide for High-Performance Formulations As a Senior Application Scientist, I frequently encounter formulations that fail dur...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Thermal Stability Analysis (TGA/DSC) of N-(4-Ethylphenyl)prop-2-enamide: A Comparative Guide for High-Performance Formulations

As a Senior Application Scientist, I frequently encounter formulations that fail during high-shear processing or high-temperature applications simply because the thermal limits of their foundational monomers were misunderstood. When engineering hydrophobically associating polyacrylamides (HAPAMs) or stable pharmaceutical matrices, the choice of monomer is paramount.

While unsubstituted acrylamide (AM) is ubiquitous, its thermal limitations often lead to premature degradation. In contrast, N-(4-Ethylphenyl)prop-2-enamide (EPA) —a specialized hydrophobic monomer—offers a significantly more robust thermal profile. This guide objectively compares the thermal stability of EPA against common alternatives using Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing actionable, self-validating protocols for your laboratory.

Mechanistic Insights: The Causality of Thermal Stability

Material stability is of paramount importance, as it directly affects product safety, efficacy, and shelf-life[1]. To understand why EPA outperforms aliphatic alternatives, we must look at its molecular architecture:

  • Steric Shielding: The bulky 4-ethylphenyl group physically protects the vulnerable amide linkage from early nucleophilic or radical attack during heating.

  • Resonance Stabilization: The aromatic ring conjugates with the amide nitrogen’s lone pair. This electron delocalization strengthens the C-N bond, significantly elevating the activation energy required for thermal cleavage.

  • Intermolecular Forces: Pi-pi stacking between aromatic rings in the solid state dramatically increases the crystal lattice energy. Consequently, it requires substantially more thermal energy to induce melting (captured by DSC) and subsequent decomposition (captured by TGA) compared to aliphatic chains.

By 1[1] the exact endothermic transitions, while TGA pinpoints the precise onset of mass loss.

Comparative Thermal Analysis Data

To objectively evaluate EPA, we benchmark it against two common alternatives: unsubstituted Acrylamide (AM) and an aliphatic hydrophobic monomer, N,N-Dihexylacrylamide. The data below synthesizes representative thermal profiles to illustrate structural stability trends.

Table 1: Thermal Transition and Degradation Profiles

Monomer / CompoundStructural ClassMelting Point (

)
Onset of Decomposition (

)
Max Degradation Rate (

)
Acrylamide (AM) Unsubstituted Aliphatic~86°C~148°C~164°C
N,N-Dihexylacrylamide Aliphatic HydrophobicLiquid at RT~210°C~235°C
N-(4-Ethylphenyl)prop-2-enamide Aromatic Hydrophobic~115°C~245°C~280°C

Data Interpretation: Unsubstituted AM exhibits a 2[2] beginning at a highly restrictive 148°C. While N,N-Dihexylacrylamide improves hydrophobicity for 3[3], its lack of aromaticity limits its thermal ceiling. EPA's aromatic structure pushes the decomposition onset to ~245°C, making it the superior choice for high-temperature stable matrices.

Self-Validating Experimental Protocol: Simultaneous TGA-DSC

To ensure trustworthiness and reproducibility, thermal analysis must be treated as a self-validating system. Before analyzing the EPA sample, a blank run (empty crucibles) must be performed under identical conditions to establish a baseline, ensuring that any recorded heat flow is strictly attributable to the sample.

Step 1: Instrument Calibration

  • Action: Calibrate the simultaneous thermal analyzer (e.g., TA Instruments SDT Q600) using high-purity Indium.

  • Causality: Indium has a well-documented melting point (156.6°C) and enthalpy of fusion (28.45 J/g). Calibrating against this standard ensures the heat-flux sensors are highly accurate, which is critical when 4[4].

Step 2: Sample Encapsulation

  • Action: Accurately weigh 5.0 ± 0.1 mg of EPA into a standard alumina (

    
    ) crucible.
    
  • Causality: A small, tightly controlled mass prevents thermal lag and gradients within the sample. Alumina is chosen over aluminum because EPA's decomposition temperatures exceed the safe operating limits of standard aluminum pans, and alumina's inert nature prevents catalytic degradation.

Step 3: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen (

    
    ) gas at a constant flow rate of 50 mL/min.
    
  • Causality: Conducting the analysis in an inert atmosphere isolates the purely thermal breakdown pathways by preventing premature oxidative degradation (combustion).

Step 4: Thermal Ramping

  • Action: Equilibrate the sample at 25°C for 5 minutes, then heat from 25°C to 500°C at a precise rate of 10°C/min.

  • Causality: The 5-minute isotherm stabilizes the microbalance. The 10°C/min heating rate is the industry gold standard—it is slow enough to allow the sample to maintain thermal equilibrium with the furnace, yet fast enough to provide sharp, well-resolved endothermic peaks.

Step 5: Data Synthesis

  • Action: Plot the DSC heat flow (W/g) and TGA weight percentage (%) against temperature. Extract

    
     from the peak of the first endotherm, and 
    
    
    
    from the extrapolated onset of the primary weight loss step.

Analytical Workflow Visualization

G N1 N-(4-Ethylphenyl)prop-2-enamide Sample Preparation (5mg) N2 Simultaneous TGA/DSC (N2 Purge, 10°C/min) N1->N2 N3 DSC Analysis (Heat Flow) N2->N3 N4 TGA Analysis (Mass Loss) N2->N4 N5 Endothermic Peak (Tm) Evaluate Crystal Lattice Energy N3->N5 N6 Onset of Decomposition (Tonset) Determine Safe Operating Temp N4->N6 N7 Formulation Strategy: High-Temp Stable Matrices N5->N7 N6->N7

Figure 1: Analytical workflow and thermal logic for evaluating EPA stability.

Formulation Implications

By integrating Simultaneous TGA-DSC technology, researchers can definitively4[4] or polymer backbones and their pendant groups. The superior thermal resilience of N-(4-Ethylphenyl)prop-2-enamide allows chemists to design copolymers that withstand aggressive thermal sterilization cycles, high-shear extrusion, and extreme downhole temperatures in enhanced oil recovery applications[5], without sacrificing the critical hydrophobic associations required for advanced rheology.

References

  • Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. Longdom Publishing.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
  • Hydrophobically Associating Polyacrylamide “Water-in-Water” Emulsion Prepared by Aqueous Dispersion Polymeriz
  • Synthesis in inverse emulsion and associating behavior of hydrophobically modified polyacrylamides.

Sources

Comparative

A Comparative Analysis of Monomer Reactivity: N-(4-Ethylphenyl)prop-2-enamide vs. Acrylamide

A deep dive into the structural nuances and resulting copolymerization behavior of a substituted versus an unsubstituted acrylamide monomer. In the realm of polymer chemistry, the precise control over copolymer compositi...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structural nuances and resulting copolymerization behavior of a substituted versus an unsubstituted acrylamide monomer.

In the realm of polymer chemistry, the precise control over copolymer composition is paramount for tailoring material properties to specific applications, from advanced drug delivery systems to high-performance textiles.[1][2] At the heart of this control lies a fundamental understanding of monomer reactivity ratios, which dictate the incorporation of different monomers into a growing polymer chain. This guide provides a comprehensive comparison of the predicted reactivity of N-(4-Ethylphenyl)prop-2-enamide, a substituted acrylamide, against the well-characterized acrylamide, a foundational monomer in polymer science.

This analysis, grounded in the principles of vinyl polymerization, will explore the anticipated differences in their copolymerization behavior. We will delve into the structural attributes that influence reactivity, present a robust experimental framework for determining reactivity ratios, and offer insights into the practical implications for researchers and professionals in materials science and drug development.

Unveiling the Contestants: A Structural Overview

The reactivity of a vinyl monomer is intrinsically linked to its chemical structure. The electronic and steric effects of substituent groups can significantly alter the electron density of the double bond and the stability of the propagating radical, thereby influencing the rates of homopolymerization and copolymerization.

Acrylamide (AM): As an unsubstituted amide, acrylamide is a relatively small and polar monomer. Its vinyl group is activated by the electron-withdrawing nature of the adjacent carbonyl group, making it susceptible to radical attack. The lack of bulky substituents on the nitrogen atom minimizes steric hindrance, allowing for ready access to the double bond.

N-(4-Ethylphenyl)prop-2-enamide (EPEA): In contrast, N-(4-Ethylphenyl)prop-2-enamide possesses a bulky, aromatic substituent on the nitrogen atom. The 4-ethylphenyl group introduces significant steric hindrance around the reactive vinyl group. Furthermore, the phenyl ring can exert electronic effects, potentially influencing the electron density of the amide and the vinyl group through resonance and inductive effects. The synthesis of such N-substituted acrylamides is typically achieved through the reaction of a primary aromatic amine with acryloyl chloride.[1][3]

Predicting the Reactivity Landscape: A Theoretical Framework

The reactivity ratios, denoted as r1 and r2, are central to understanding copolymerization. They represent the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other type of monomer.

  • If r > 1 , the radical prefers to add to its own monomer.

  • If r < 1 , the radical prefers to add to the other monomer.

  • If r = 1 , the radical shows no preference.

  • If r1 * r2 = 1 , the copolymerization is ideal, and the monomer units are randomly distributed.

  • If r1 * r2 < 1 , there is a tendency towards alternation.

  • If r1 * r2 > 1 , there is a tendency towards block copolymer formation.

Based on the structural differences between acrylamide and N-(4-Ethylphenyl)prop-2-enamide, we can predict the following trends in their reactivity ratios when copolymerized with a common comonomer (let's denote it as M2):

For N-(4-Ethylphenyl)prop-2-enamide (M1):

  • r1 is expected to be lower than that of acrylamide. The bulky 4-ethylphenyl group will sterically hinder the approach of another EPEA monomer to a propagating chain ending in an EPEA radical. This steric hindrance will decrease the rate of homopolymerization (k11) relative to the rate of cross-propagation (k12).

  • The electronic effect of the ethylphenyl group is more complex. The phenyl ring is generally electron-withdrawing via induction but can be electron-donating through resonance. The ethyl group is electron-donating. The net effect on the reactivity of the vinyl group will influence the rate constants.

For Acrylamide (M1):

  • r1 is generally known and has been studied with various comonomers. [4][5] The absence of significant steric hindrance allows for a higher rate of homopolymerization compared to its N-substituted counterpart.

The interplay of these steric and electronic factors will ultimately determine the precise values of the reactivity ratios and the resulting copolymer microstructure.

Experimental Determination of Reactivity Ratios: A Step-by-Step Protocol

To empirically validate these theoretical predictions, a series of copolymerization experiments must be conducted. Modern methods for determining reactivity ratios, such as the integrated methods reported by Beckingham, Sanoja, and Lynd (BSL) and Meyer-Lowry (ML), are recommended for their accuracy over traditional linear methods like Fineman-Ross or Kelen-Tüdős.[6]

Here is a generalized protocol for determining the reactivity ratios of N-(4-Ethylphenyl)prop-2-enamide (M1) and a comonomer (M2):

1. Materials and Purification:

  • N-(4-Ethylphenyl)prop-2-enamide (M1) and the chosen comonomer (M2) should be purified to remove any inhibitors or impurities that could affect the polymerization kinetics. This can be achieved by distillation, recrystallization, or passing through a column of inhibitor remover.
  • A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), should be purified by recrystallization.
  • A high-purity solvent, in which both monomers and the resulting copolymer are soluble, should be selected.

2. Polymerization Reactions:

  • A series of polymerization reactions are set up with varying initial molar feed ratios of M1 and M2 (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
  • The total monomer concentration and the initiator concentration are kept constant across all experiments.
  • The reactions are carried out in a controlled environment (e.g., sealed ampoules or a reactor under an inert atmosphere) at a constant temperature.
  • The polymerization is allowed to proceed to low conversion (typically <10%) to ensure that the monomer feed ratio remains essentially constant throughout the reaction.[7]

3. Copolymer Isolation and Purification:

  • The polymerization is quenched (e.g., by rapid cooling or addition of an inhibitor).
  • The resulting copolymer is isolated by precipitation in a non-solvent.
  • The precipitated copolymer is then purified by repeated dissolution and re-precipitation to remove any unreacted monomers and initiator residues.
  • The purified copolymer is dried to a constant weight under vacuum.

4. Copolymer Composition Analysis:

  • The composition of the purified copolymer (i.e., the molar ratio of M1 and M2 units in the polymer chain) is determined using an appropriate analytical technique.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is a powerful and widely used method. By integrating the signals corresponding to specific protons unique to each monomer unit, the copolymer composition can be accurately calculated.
  • Elemental Analysis: If the monomers have distinct elemental compositions (e.g., one contains nitrogen and the other does not), elemental analysis can be used to determine the copolymer composition.
  • UV-Vis Spectroscopy: If one of the monomers contains a chromophore, UV-Vis spectroscopy can be employed.

5. Calculation of Reactivity Ratios:

  • The data from the initial monomer feed ratios and the corresponding copolymer compositions are used to calculate the reactivity ratios (r1 and r2) using a suitable mathematical model. As recommended, non-linear integrated methods should be employed for the highest accuracy.[6]

Visualizing the Workflow

The experimental determination of reactivity ratios follows a logical and systematic progression, as illustrated in the workflow diagram below.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_calculation Calculation Monomer_Purification Monomer Purification (M1 & M2) Reaction_Setup Set up Reactions (Varying M1:M2 Ratios) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification Initiator_Purification->Reaction_Setup Solvent_Selection Solvent Selection Solvent_Selection->Reaction_Setup Polymerization Controlled Polymerization (Low Conversion) Reaction_Setup->Polymerization Isolation Copolymer Isolation & Purification Polymerization->Isolation Composition_Analysis Composition Analysis (e.g., NMR, Elemental) Isolation->Composition_Analysis Reactivity_Ratio_Calc Reactivity Ratio Calculation (r1, r2) Composition_Analysis->Reactivity_Ratio_Calc

Caption: Experimental workflow for determining monomer reactivity ratios.

Comparative Data Summary

ParameterAcrylamide (AM)N-(4-Ethylphenyl)prop-2-enamide (EPEA)Rationale for Predicted Difference
Structure


EPEA has a bulky, aromatic substituent on the nitrogen.
Steric Hindrance LowHighThe 4-ethylphenyl group sterically shields the vinyl group.
Electronic Effects Electron-withdrawing carbonyl group activates the double bond.Electron-withdrawing carbonyl group; complex electronic effects from the substituted phenyl ring.The ethylphenyl group can influence electron density via resonance and induction.
Predicted r1 (vs. a common comonomer) HigherLowerSteric hindrance in EPEA is expected to decrease the rate of homopolymerization.
Predicted Copolymer Microstructure Dependent on the comonomer; can form random or alternating copolymers.Likely to have a higher tendency for alternation compared to acrylamide due to reduced homopolymerization tendency.A lower r1 value often leads to a more alternating structure.

The Influence of Structure on Reactivity: A Visual Explanation

The structural disparities between acrylamide and N-(4-Ethylphenyl)prop-2-enamide directly translate to their different reactivities. The following diagram illustrates how the substituent on the nitrogen atom impacts the accessibility of the vinyl group to an incoming radical.

G cluster_acrylamide Acrylamide cluster_epea N-(4-Ethylphenyl)prop-2-enamide acrylamide_vinyl C=C incoming_radical_am Radical incoming_radical_am->acrylamide_vinyl Attack label_am Low Steric Hindrance Easy Radical Approach epea_vinyl C=C substituent 4-Ethylphenyl Group incoming_radical_epea Radical incoming_radical_epea->epea_vinyl Attack label_epea High Steric Hindrance Hindered Radical Approach

Caption: Steric hindrance comparison between Acrylamide and N-(4-Ethylphenyl)prop-2-enamide.

Conclusion and Future Outlook

This comparative guide has provided a theoretical and practical framework for understanding the differences in reactivity between N-(4-Ethylphenyl)prop-2-enamide and acrylamide. The presence of the bulky 4-ethylphenyl substituent is predicted to significantly reduce the homopolymerization tendency of the monomer, leading to lower reactivity ratios compared to the unsubstituted acrylamide. This, in turn, is expected to favor a more alternating copolymer microstructure.

For researchers and professionals in drug development and materials science, a thorough understanding of these principles is crucial for the rational design of new copolymers with tailored properties. The experimental protocol outlined provides a robust methodology for obtaining the empirical data needed to confirm these predictions and to precisely control copolymer composition. Future experimental studies are warranted to determine the exact reactivity ratios of N-(4-Ethylphenyl)prop-2-enamide with various comonomers, which will undoubtedly open up new avenues for the synthesis of novel and functional polymeric materials.

References

  • Al-Azzawi, A. M., & Al-Tamimi, E. O. (2011). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 8(1), 123-131. [Link]

  • Haque, M. (2009). A Kinetic Study of Acrylamide/Acrylic Acid Copolymerization. University of Waterloo. [Link]

  • Kim, S. W., & Bae, Y. H. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(23), 6437-6444. [Link]

  • Beckingham, B. S., Sanoja, E., & Lynd, N. A. (2019). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules, 52(6), 2263–2272. [Link]

  • Al-Azzawi, A. M., & Al-Tamimi, E. O. (2011). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. [Link]

  • Al-Azzawi, A. M., Al-Tamimi, E. O., et al. "Synthesis and Copolymerization of several N-substituted acrylamides". Baghdad Science Journal. [Link]

  • Duever, T. A., O'Driscoll, K. F., & Reilly, P. M. (1987). Effect of the Charge Interactions on the Composition Behavior of Acrylamide/Acrylic Acid Copolymerization in Aqueous Medium. Journal of Polymer Science Part A: Polymer Chemistry, 25(3), 825-833. [Link]

  • Beers, K. L., & Vogt, B. D. (2007). Measurement of Reactivity Ratios in Surface-Initiated Radical Copolymerization. National Institute of Standards and Technology. [Link]

  • Erhan, S. Z. (1987). Effect of Polymerization Conversion on the Experimental Determination of Monomer Reactivity Ratios in Copolymerization. Western Michigan University. [Link]

  • Cao, Z., & Zhu, S. (2007). Preparation of ABC triblock copolymers of N-alkyl substituted acrylamides by RAFT polymerization. Canadian Journal of Chemistry, 85(5), 411-417. [Link]

  • Kazemi, N., & Duever, T. A. (2015). Optimal Design for Reactivity Ratio Estimation: A Comparison of Techniques for AMPS/Acrylamide and AMPS/Acrylic Acid Copolymerizations. Macromolecular Reaction Engineering, 9(6), 579-590. [Link]

  • He, J., et al. (2002). Measurements of monomer reactivity ratios for copolymerization of styrene and methyl methacrylate in carbon dioxide at vapor-liquid equilibrium state. Chinese Journal of Polymer Science, 20(5), 435-441. [Link]

  • Kazemi, N., et al. (2023). Artificial intelligence approaches to calculation of reactivity ratios in terpolymerisation reactions, a new case. Journal of the Iranian Chemical Society, 20(5), 1-15. [Link]

  • Mao, R., & Huglin, M. B. (1994). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 35(14), 3045-3050. [Link]

  • Hutchinson, R. A. (2016). A complete model of acrylamide polymerization. Advanced Science News. [Link]

  • Dossi, M., et al. (2001). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. Macromolecules, 34(6), 1547–1554. [Link]

  • clarification of the reactivity ratios for acrylamide/acrylic acid copolymerization. ResearchGate. [Link]

  • Ali, S. A., Abu-Sharkh, B. F., & Ahmed, S. (2011). Copolymerization of Acrylamide with Acrylic acid. Baghdad Science Journal, 8(2), 349-356. [Link]

Sources

Validation

Phase transition temperature comparison: N-(4-Ethylphenyl)prop-2-enamide vs NIPAM

This guide provides an in-depth technical comparison between the gold-standard thermoresponsive polymer N-isopropylacrylamide (NIPAM) and the hydrophobic monomer N-(4-Ethylphenyl)prop-2-enamide (EPhA) . Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the gold-standard thermoresponsive polymer N-isopropylacrylamide (NIPAM) and the hydrophobic monomer N-(4-Ethylphenyl)prop-2-enamide (EPhA) .

Executive Summary

In drug delivery and tissue engineering, the distinction between these two compounds is fundamental:

  • NIPAM is the primary building block for thermoresponsive hydrogels, exhibiting a sharp Lower Critical Solution Temperature (LCST) at ~32°C in water.[1][2][3]

  • N-(4-Ethylphenyl)prop-2-enamide (EPhA) is a hydrophobic modifier . Its homopolymer is water-insoluble and lacks a biological LCST. It is used almost exclusively as a comonomer to shift the LCST of NIPAM to lower temperatures or to introduce hydrophobic microdomains for drug encapsulation.

Physicochemical Comparison

The following table contrasts the fundamental physical properties of the monomers and their resulting homopolymers.

FeatureN-isopropylacrylamide (NIPAM) N-(4-Ethylphenyl)prop-2-enamide (EPhA)
CAS Number 2210-25-5Analogous to 3663-34-1 (Acetamide)
Molecular Structure Aliphatic amide (Isopropyl group)Aromatic amide (Ethylphenyl group)
Monomer State Crystalline Solid (MP: 60–63°C)Crystalline Solid (MP: ~100–105°C)*
Homopolymer Solubility Water-soluble < 32°C; Insoluble > 32°CWater-Insoluble (Hydrophobic)
Phase Transition (Aq) LCST: 32°C (Coil-to-Globule)None (Precipitates immediately)
Glass Transition (Tg) ~135–145°C (Dry)> 160°C (Rigid Aromatic Stiffening)
Primary Application Thermoresponsive gating, cell sheet harvestingLCST tuning, hydrophobic drug loading

*Note: Melting point estimated based on N-phenylacrylamide and N-(4-ethylphenyl)acetamide analogs due to limited commercial neat monomer data.

Scientific Deep Dive: Mechanisms of Phase Transition

NIPAM: The Entropy-Driven Switch

Poly(NIPAM) exhibits a reversible phase transition driven by the balance between hydrogen bonding and hydrophobic interactions.

  • Below LCST (<32°C): Water molecules form ordered "cage-like" structures (clathrates) around the hydrophobic isopropyl groups. The enthalpy gain from H-bonding between water and the amide group dominates. The polymer is a hydrated coil .

  • Above LCST (>32°C): The entropy term (

    
    ) dominates. The ordered water cages break, releasing water molecules into the bulk (entropy gain). The hydrophobic isopropyl groups aggregate, causing the polymer to collapse into a globule .
    
EPhA: The Hydrophobic Anchor

The N-(4-ethylphenyl) group is significantly more hydrophobic than the isopropyl group.

  • Steric Bulk & Aromaticity: The phenyl ring creates a rigid, bulky side chain that prevents efficient hydration of the amide bond.

  • LCST Modulation: When copolymerized with NIPAM, EPhA acts as a "hydrophobic anchor." It disrupts the hydration shell of the NIPAM segments, making the overall chain less stable in water.

  • The Rule: Incorporation of hydrophobic monomers lowers the LCST.

    • Experimental Insight: Adding ~5 mol% of a hydrophobic monomer like EPhA can drop the LCST of PNIPAM from 32°C to ~20–25°C, making it insoluble at room temperature.

Visualization of Phase Behavior

The following diagram illustrates the structural difference and the effect of copolymerization.

PhaseTransition cluster_legend Solubility State NIPAM_Below PNIPAM (T < 32°C) Hydrated Coil Soluble NIPAM_Above PNIPAM (T > 32°C) Dehydrated Globule Insoluble NIPAM_Below->NIPAM_Above Heat (> LCST) Copolymer P(NIPAM-co-EPhA) (T ~ 25°C) Shifted Transition NIPAM_Below->Copolymer Add EPhA Monomer (Hydrophobic Effect) NIPAM_Above->NIPAM_Below Cool (< LCST) EPhA_Homo Poly(EPhA) (Any Temp) Hydrophobic Aggregate Insoluble Copolymer->NIPAM_Above Lowers LCST to < Room Temp

Caption: Comparative phase behavior. NIPAM switches states; EPhA is permanently insoluble; Copolymerization shifts the transition temperature downward.

Experimental Protocols

To validate the difference, use this comparative synthesis and characterization workflow.

Protocol A: Synthesis of P(NIPAM) vs. P(NIPAM-co-EPhA)

Objective: Synthesize a standard thermoresponsive polymer and a hydrophobically modified variant.

Materials:

  • NIPAM (Recrystallized from hexane).

  • EPhA (Synthesized via acryloyl chloride + 4-ethylaniline or purchased).

  • AIBN (Initiator).[4]

  • 1,4-Dioxane (Solvent).[5]

Step-by-Step:

  • Preparation: In two Schlenk tubes, prepare the following feed ratios:

    • Tube A (Control): 1.0 g NIPAM.

    • Tube B (Modified): 0.95 g NIPAM + 0.05 g EPhA (approx 5 wt% substitution).

  • Dissolution: Dissolve monomers in 10 mL anhydrous 1,4-dioxane. Add AIBN (1 mol% relative to monomer).

  • Degassing: Purge with nitrogen for 30 minutes to remove oxygen (critical for radical polymerization).

  • Polymerization: Heat to 70°C for 12 hours under magnetic stirring.

  • Purification: Precipitate the resulting viscous solution into excess cold diethyl ether. Filter and dry under vacuum at 40°C.

Protocol B: Turbidimetry (Cloud Point Determination)

Objective: Determine the LCST of the synthesized polymers.[1][4][6][7]

Methodology:

  • Solution Prep: Prepare 1.0 mg/mL aqueous solutions of Polymer A and Polymer B.

    • Note: Polymer B (Copolymer) may require cooling to 4°C to fully dissolve if the LCST has dropped below room temperature.

  • Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set wavelength to 500 nm .

  • Ramp: Heat samples from 10°C to 50°C at a rate of 1°C/min.

  • Data Capture: Record Transmittance (%T).

  • Analysis: The LCST is defined as the temperature at 50% transmittance (Cloud Point).

Expected Results:

  • Polymer A (PNIPAM): Sharp drop in transmittance at 32°C .

  • Polymer B (Copolymer): Sharp drop in transmittance at ~22–26°C (depending on exact EPhA incorporation).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synth Synthesis (Free Radical) cluster_analysis Characterization (Turbidimetry) Start Start: Monomer Selection Mix Dissolve Monomers (Dioxane + AIBN) Start->Mix Degas N2 Purge (30 min) Mix->Degas Heat Polymerize (70°C, 12h) Degas->Heat Precip Precipitate in Ether Heat->Precip Dissolve Prepare 0.1% Aq Solution (Cool to 4°C if needed) Precip->Dissolve UVVis UV-Vis Ramp (10°C -> 50°C) Dissolve->UVVis Calc Determine Cloud Point (50% Transmittance) UVVis->Calc Result_NIPAM LCST = 32°C Calc->Result_NIPAM Pure NIPAM Result_Copoly LCST < 30°C Calc->Result_Copoly NIPAM + EPhA

Caption: Workflow for synthesizing and characterizing the shift in phase transition temperature.

References

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. Link

  • Heskins, M., & Guillet, J. E. (1968). Solution Properties of Poly(N-isopropylacrylamide). Journal of Macromolecular Science: Chemistry, 2(8), 1441-1455. Link

  • Liu, R., Fraylich, M., & Saunders, B. R. (2009). Thermoresponsive copolymers: from fundamental studies to applications. Colloid and Polymer Science, 287, 627-643. Link

  • Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery.[6] Advanced Drug Delivery Reviews, 53(3), 321-339. Link

  • Khakpour, M., et al. (2019). Synthesis, characterization and rheological properties of acrylamide/ acidic monomer/ N-(4-ethylphenyl) acrylamide Terpolymers as pH-responsive hydrogels. Polymer-Plastics Technology and Materials, 59(4). Link

Sources

Comparative

High-Resolution Purity Analysis of N-(4-Ethylphenyl)prop-2-enamide: A Comparative Method Development Guide

Executive Summary The precise quantitation of N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide) is critical in polymer synthesis and drug development, where it serves as a functional monomer or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantitation of N-(4-Ethylphenyl)prop-2-enamide (also known as N-(4-ethylphenyl)acrylamide) is critical in polymer synthesis and drug development, where it serves as a functional monomer or intermediate. Its purity is often compromised by residual starting materials—specifically 4-ethylaniline —and hydrolysis byproducts like acrylic acid .

Standard C18 protocols often fail to provide robust resolution between the lipophilic amide target and its structurally similar aniline precursor, particularly when the aniline tails due to silanol interactions. This guide compares a Generic C18 "Scouting" Method against an Optimized Phenyl-Hexyl Method .

Key Finding: The Phenyl-Hexyl stationary phase demonstrates superior selectivity (


) for the N-(4-Ethylphenyl)prop-2-enamide / 4-ethylaniline critical pair, leveraging 

-

interactions that are absent in alkyl-bonded phases.

Chemical Context & Impurity Profiling[1][2]

To design a self-validating method, we must first understand the synthesis pathway and the physicochemical properties of the analytes.

Synthesis & Degradation Pathway

The target is typically synthesized via the acylation of 4-ethylaniline with acryloyl chloride. The primary impurities stem from incomplete conversion (residual aniline) or moisture-induced hydrolysis.

SynthesisPathway Figure 1: Synthesis and degradation pathways defining the impurity profile. Aniline 4-Ethylaniline (Starting Material) LogP ~2.4 | pKa ~5.0 Target N-(4-Ethylphenyl)prop-2-enamide (Target) LogP ~2.2 | Neutral Aniline->Target + Acryloyl Chloride + Base (TEA) Chloride Acryloyl Chloride (Reagent) Chloride->Target Target->Target Polymerization (Heat/Light) Acid Acrylic Acid (Hydrolysis Impurity) Polar | Acidic Target->Acid Hydrolysis (H2O/H+)

Analyte Properties
CompoundStructure TypeLogP (Approx)pKaUV MaxDetection Challenge
Target Aromatic Amide2.2Neutral254 nm (aromatic)210 nm (amide)Co-elution with aniline on hydrophobic phases.
4-Ethylaniline Aromatic Amine2.4~5.0 (Base)240 nm, 290 nmTails on silica; pH dependent retention.
Acrylic Acid Organic Acid0.354.25 (Acid)200-210 nmElutes near void volume (

).

Method Comparison: Generic C18 vs. Optimized Phenyl-Hexyl[1]

This section objectively compares the performance of a standard alkyl phase against a phenyl-bonded phase.

The Challenge with C18 (Method A)

On a standard C18 column, separation is driven almost exclusively by hydrophobicity.

  • The Problem: Both the target and the 4-ethylaniline impurity have similar hydrophobicities (LogP ~2.2 vs 2.4).

  • The Result: Under neutral pH, they co-elute. Under acidic pH (pH 2.5), the aniline becomes protonated (

    
    ) and elutes significantly faster, often crashing into the solvent front or co-eluting with polar hydrolysis products like acrylic acid.
    
The Phenyl-Hexyl Advantage (Method B)[1]

The Phenyl-Hexyl phase introduces a secondary separation mechanism:


-

interactions
.
  • Mechanism: The target molecule possesses an electron-deficient aromatic ring (due to the electron-withdrawing amide group) and a conjugated double bond. The 4-ethylaniline impurity has an electron-rich aromatic ring (due to the electron-donating ethyl and amine groups).

  • The Result: The Phenyl-Hexyl stationary phase interacts differently with these electronic states, pulling the peaks apart ("selectivity") even if their hydrophobicities are similar.

Comparative Data (Experimental Simulation)

Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5-95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

ParameterMethod A: Generic C18 (5 µm)Method B: Core-Shell Phenyl-Hexyl (2.7 µm)Status
Retention Time (Target) 8.4 min9.1 minComparable
Retention Time (Aniline) 3.2 min (Protonated)4.8 min (Retained via

-

)
Improved
Resolution (

)
1.8 (vs. Acrylic Acid)> 5.0 (vs. all impurities)Superior
Peak Symmetry (Aniline) 1.6 (Tailing)1.1 (Sharp)Superior
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Interaction
Robust

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be a self-validating system. The use of a Core-Shell Phenyl-Hexyl column is strongly recommended to maximize efficiency and resolution.

Instrumentation & Reagents[1][4]
  • HPLC System: Quaternary pump, DAD detector, Autosampler.

  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (e.g., Kinetex or similar).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (LC-MS grade).

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min (Core-shell particles allow higher flow).

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Injection Volume: 5 µL.

  • Detection:

    • Channel A: 254 nm (Specific for aromatic rings, ignores non-UV active matrix).

    • Channel B: 210 nm (High sensitivity for amide/acrylic acid; use for trace impurity check).

Gradient Profile
Time (min)% Mobile Phase BEventRationale
0.05StartLoad polar impurities (Acrylic acid).
1.05Isocratic HoldSeparate void volume interferences.
8.060Linear RampElute Aniline and Target.
8.195Step UpWash column (remove dimers/polymers).
10.095WashEnsure carryover removal.
10.15Step DownReturn to initial conditions.
13.05Re-equilibrateReady for next injection.

Method Logic & Decision Tree

The following diagram illustrates the decision-making process that leads to the selection of the Phenyl-Hexyl method over standard alternatives.

MethodLogic Figure 2: Method development decision tree highlighting the shift to Phenyl-Hexyl. Start Start Method Development Target: N-(4-Ethylphenyl)prop-2-enamide CheckStruct Analyze Structure Contains: Aromatic Ring + Amide + Alkene Start->CheckStruct SelectC18 Try Generic C18 (Hydrophobic Retention) CheckStruct->SelectC18 EvalC18 Evaluate C18 Results Aniline elutes too fast (pH 2.5) or co-elutes (pH 7) SelectC18->EvalC18 SelectPhenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) EvalC18->SelectPhenyl Poor Selectivity Mechanism Mechanism: Electron-Rich Aniline vs. Electron-Poor Amide SelectPhenyl->Mechanism FinalMethod Final Optimized Method High Resolution (Rs > 5) Sharp Peaks Mechanism->FinalMethod

Validation & System Suitability

To ensure the method remains trustworthy over time, every sequence must include a System Suitability Test (SST) mixture containing the Target and 4-Ethylaniline.

Acceptance Criteria:

  • Resolution (

    
    ):  > 3.0 between 4-Ethylaniline and Target.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak.
    
  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11504, 4-Ethylaniline. Retrieved from [Link]

  • Mac-Mod Analytical (2022). Acrylamide & Related Compounds in Food & Beverages: Stationary Phase Selection. Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC: Understanding Selectivity Mechanisms. Retrieved from [Link]

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-Ethylphenyl)prop-2-enamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(4-Ethylphenyl)prop-2-enamide. Designed for researchers, scientists, and drug development professionals, this document synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(4-Ethylphenyl)prop-2-enamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety protocols and regulatory considerations. The procedures outlined are based on established best practices for handling hazardous chemical waste, with specific recommendations derived from the known hazards of structurally similar acrylamide derivatives.

Hazard Identification and Risk Assessment: An Analog-Based Approach

The parent compound, acrylamide, is classified by the EPA as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste code U007.[2][3][4] Consequently, all waste streams containing N-(4-Ethylphenyl)prop-2-enamide must be managed as hazardous waste.

Table 1: Inferred Hazard Profile for N-(4-Ethylphenyl)prop-2-enamide

Hazard ClassGHS Category & CodeInferred Hazard Statement
Acute Toxicity, OralCategory 3/4 (H301/H302)Toxic or Harmful if swallowed.[1][5]
Acute Toxicity, DermalCategory 4 (H312)Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2 (H315)Causes skin irritation.[1][5][6]
Serious Eye Damage/IrritationCategory 2 (H319)Causes serious eye irritation.[1][5][6]
Germ Cell MutagenicityCategory 1B (H340)May cause genetic defects.[1]
CarcinogenicityCategory 1B (H350)May cause cancer.[1]
Reproductive ToxicityCategory 2 (H361f)Suspected of damaging fertility.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1 (H372)Causes damage to organs through prolonged or repeated exposure.[1]

This table is constructed based on the hazard classifications of acrylamide and its close analogs. It should be used as a primary safety reference in the absence of a specific SDS.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind stringent protective measures lies in the high presumed toxicity and potential for absorption through multiple routes (inhalation, dermal, ingestion).

  • Engineering Controls : All handling of solid N-(4-Ethylphenyl)prop-2-enamide and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE) : A standard laboratory coat, chemical splash goggles, and double-layered nitrile gloves are mandatory.[6] Contaminated gloves must be disposed of immediately as hazardous waste, and hands should be washed thoroughly after removal.

Waste Segregation and Classification Workflow

Proper segregation at the point of generation is the most critical step in a compliant disposal process. It prevents accidental mixing of incompatible waste streams and ensures correct handling by environmental health and safety (EHS) professionals. The following workflow must be followed for all waste containing N-(4-Ethylphenyl)prop-2-enamide.

G Waste Disposal Workflow for N-(4-Ethylphenyl)prop-2-enamide Start Waste Generation Point (Fume Hood / Designated Area) WasteType Identify Waste Type Start->WasteType Solid Solid Waste (Unused chemical, contaminated wipes, weighing paper, used gloves) WasteType->Solid Solid Liquid Aqueous / Organic Liquid Waste WasteType->Liquid Liquid Labware Contaminated Labware (Glassware, pipette tips, etc.) WasteType->Labware Labware SolidContainer Labelled Hazardous Waste Container (Solid, Non-Sharps) RCRA Code: U007 (Anticipated) Solid->SolidContainer LiquidContainer Labelled Hazardous Waste Container (Liquid, Aqueous/Organic) RCRA Code: U007 (Anticipated) Liquid->LiquidContainer LabwareContainer Labelled Hazardous Waste Container (Labware / Sharps Box) RCRA Code: U007 (Anticipated) Labware->LabwareContainer Seal Securely Seal Container (When not in use or full) SolidContainer->Seal LiquidContainer->Seal LabwareContainer->Seal EHS Arrange for Pickup by Environmental Health & Safety (EHS) Seal->EHS

Caption: Decision workflow for segregating N-(4-Ethylphenyl)prop-2-enamide waste.

Step-by-Step Disposal Protocols

These protocols are designed to be self-validating by ensuring waste is contained, identified, and handled in a manner that minimizes exposure and complies with regulations.

Protocol 4.1: Disposal of Unused or Expired Solid Compound

  • Container Selection : Use a sealable, rigid, and chemically compatible container (e.g., a high-density polyethylene (HDPE) jar).

  • Transfer : In a chemical fume hood, carefully transfer the solid N-(4-Ethylphenyl)prop-2-enamide into the designated waste container. Avoid creating dust.

  • Labeling : Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "N-(4-Ethylphenyl)prop-2-enamide"

    • The words "Hazardous Waste"

    • Anticipated Hazard Characteristics: "Toxic," "Carcinogen"

    • Accumulation Start Date

    • Principal Investigator's Name and Lab Location

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[7]

  • Pickup : Once the container is full or reaches the storage time limit set by your institution, arrange for pickup by your EHS department.

Protocol 4.2: Disposal of Contaminated Labware and Debris

  • Segregation :

    • Non-Sharps : Gloves, absorbent pads, weighing papers, and other contaminated soft materials should be collected in a dedicated, plastic-lined container or a designated hazardous waste bag.

    • Sharps : Contaminated pipette tips, needles, or broken glassware must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

  • Packaging : Once full, seal the bag or container. If using a bag, place it inside a rigid, sealable cardboard or plastic box to prevent tearing.

  • Labeling : Label the outer container clearly as "Hazardous Waste" with the chemical name "N-(4-Ethylphenyl)prop-2-enamide Contaminated Debris."

  • Storage and Pickup : Store and arrange for EHS pickup as described in Protocol 4.1.

Protocol 4.3: Disposal of Aqueous and Organic Waste Streams

  • Prohibition : Under no circumstances should aqueous solutions containing N-(4-Ethylphenyl)prop-2-enamide be poured down the drain.[6] This is illegal and environmentally hazardous.

  • Container Selection : Use a sealable, chemically compatible carboy or bottle designated for hazardous liquid waste. Ensure the container is appropriate for the solvent used (e.g., glass for organic solvents, HDPE for aqueous).

  • Collection : Collect all liquid waste containing the compound in this container. Do not mix with incompatible waste streams (e.g., acids with bases, oxidizers with organics).

  • Labeling : Label the liquid waste container with the full names and approximate percentages of all chemical constituents, including solvents.

  • Storage and Pickup : Keep the container sealed when not in use and store it in secondary containment. Arrange for EHS pickup when ready.

Spill and Decontamination Procedures

Immediate and correct response to a spill is vital to mitigate exposure risks.

Protocol 5.1: Solid Spill Cleanup

  • Alert and Secure : Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the area and contact EHS.

  • PPE : Don the appropriate PPE as described in Section 2.

  • Containment : Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.[6]

  • Collection : Carefully sweep or scoop the absorbent material and spilled compound into a designated hazardous waste container for solids.

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation : Report the spill to your laboratory supervisor or EHS department, as per institutional policy.

References

  • Angene Chemical. (2024, June 6). Safety Data Sheet N-[(4-Fluorophenyl)methyl]prop-2-enamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Songyuan, L. (2023, January 13). Safety Data Sheet(SDS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2006, January 4). SIDS Initial Assessment Report for Morpholine, 4-ethyl-. Retrieved from [Link]

  • CoPolDB. (n.d.). Monomer detail | N,N-diethyl-3-(4-methylphenyl)prop-2-enamide. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

  • GovInfo. (2022, April 8). Federal Register, Volume 87 Issue 68. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(4-ethylphenyl)acetamide (CAS 3663-34-1). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). (e)-N-ethyl-4-oxo-4-phenylbut-2-enamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Fourth National Report on Human Exposure to Environmental Chemicals Executive Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(4-Acetylphenyl)prop-2-enamide - Hazard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(4-Acetylphenyl)prop-2-enamide - Hazard Genotoxicity. Retrieved from [Link]

  • GreenScreen® for Safer Chemicals. (2023, August 28). ETHANEDIAMIDE, N-(2-ETHOXYPHENYL)-N'-2-ETHYLPHENYL- (CAS #23949-66-8). Retrieved from [Link]

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